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  • Product: Dioctylphosphinic acid
  • CAS: 683-19-2

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of dioctylphosphinic acid

The Chemical Architecture and Application Dynamics of Dioctylphosphinic Acid (DOPA): A Comprehensive Whitepaper As a Senior Application Scientist specializing in organophosphorus chemistry and surface functionalization,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Application Dynamics of Dioctylphosphinic Acid (DOPA): A Comprehensive Whitepaper

As a Senior Application Scientist specializing in organophosphorus chemistry and surface functionalization, I have structured this technical whitepaper to provide a rigorous, mechanistic analysis of Dioctylphosphinic Acid (DOPA). Rather than merely listing its properties, this guide deconstructs the causality behind its chemical behavior, offering self-validating protocols for researchers and drug development professionals utilizing DOPA in solvent extraction and nanomedicine.

Chemical Architecture and Physicochemical Properties

Dioctylphosphinic acid (DOPA) is an amphiphilic organophosphorus compound characterized by a central phosphorus atom in a +5 oxidation state, tetrahedrally coordinated to two straight-chain n-octyl groups, one phosphoryl oxygen (P=O), and one hydroxyl group (P-OH)[1].

Causality in Molecular Design: The efficacy of DOPA as a ligand and extractant is dictated by its structural topology. The dual n-octyl chains provide substantial steric bulk and lipophilicity. Unlike multi-protic phosphonic acids, which can undergo destructive poly-condensation and form intractable poly-anhydride gels at high temperatures, the mono-protic nature of DOPA prevents cross-linking[2]. This makes it an exceptionally stable capping agent for high-temperature nanocrystal synthesis. Furthermore, the pKa of the phosphinic acid proton allows for tunable deprotonation, enabling highly selective, pH-dependent cation exchange[3].

Table 1: Physicochemical Properties of Dioctylphosphinic Acid

PropertyValueCausality / Technical Significance
IUPAC Name dioctylphosphinic acidStandardized nomenclature for structural identification[1].
CAS Number 683-19-2Primary identifier for regulatory and procurement compliance[4].
Molecular Formula C16H35O2PDictates the exact mass for stoichiometric calculations[1].
Molecular Weight 290.42 g/mol Essential for determining molar equivalents in ligand exchange[1].
Density 0.924 g/cm³Lower than water; ensures the organic phase floats during liquid-liquid extraction[5].
Boiling Point 445.7 ºC (at 760 mmHg)High thermal stability enables its use in hot-injection nanoparticle synthesis[5].
LogP ~5.97Extreme lipophilicity ensures near-total retention in the organic phase[5].

Mechanistic Principles of Metal Coordination

In non-polar organic diluents (e.g., toluene, kerosene), DOPA primarily exists as a hydrogen-bonded dimer due to intermolecular interactions between the P=O and P-OH groups. During the extraction of rare earth elements such as Lanthanum (La³⁺), the mechanism proceeds via a cation-exchange pathway[6].

Causality of Phase Transfer: The metal ion coordinates with the phosphoryl oxygen while displacing the hydroxyl proton into the aqueous phase. The formation of the neutral, lipophilic complex—typically [Ln(DOPA−H)3​] —neutralizes the charge of the metal center. This wraps the metal in a hydrophobic corona of octyl chains, thermodynamically driving the complex across the biphasic interface into the organic phase[6].

ExtractionMechanism AqPhase Aqueous Phase (Lanthanide Ions, Ln3+) Interface Liquid-Liquid Interface Coordination & Proton Exchange AqPhase->Interface OrgPhase Organic Phase (DOPA Dimers in Toluene) OrgPhase->Interface LoadedOrg Loaded Organic Phase (Ln-DOPA Complex) Interface->LoadedOrg Cation Exchange Raffinate Aqueous Raffinate (Depleted Metal, Lower pH) Interface->Raffinate Proton Release

Liquid-liquid extraction mechanism of metal ions using DOPA at the biphasic interface.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints that confirm mechanistic success and prevent downstream failures.

Protocol 3.1: Synthesis and Purification of Dioctylphosphinic Acid

Objective: Synthesize high-purity DOPA via the radical addition of 1-octene to sodium hypophosphite. Causality of Reagents: Acetic acid is utilized not merely as a solvent, but as a critical proton source to maintain the hypophosphorous acid equilibrium. The slow, dropwise addition of 1-octene is mandatory to manage the highly exothermic radical propagation and suppress the competitive homopolymerization of the alkene.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 g (0.114 mol) of sodium hypophosphite in 50 mL of glacial acetic acid in a three-neck round-bottom flask equipped with a reflux condenser. Heat the solution to 120 °C under an inert argon atmosphere.

  • Propagation: Slowly add 30.0 g (0.268 mol) of 1-octene dropwise over 60 minutes.

  • Maturation: Elevate the temperature to 135 °C and maintain for 4 hours to drive the secondary addition of octene to the mono-octyl intermediate.

  • In-Process Validation (³¹P NMR): Extract a 0.1 mL aliquot. The reaction is deemed complete when the ³¹P NMR signal shifts entirely to ~55 ppm. This validates the cleavage of all P-H bonds and the successful formation of the dialkylphosphinate[7].

  • Purification: Cool the mixture to room temperature. Add 100 mL of deionized water and 100 mL of chloroform. The DOPA partitions into the chloroform layer, leaving unreacted salts and acetic acid in the aqueous phase.

  • Isolation: Remove the chloroform via rotary evaporation (400 Pa, 35 °C). Dry the resulting white solid under high vacuum (120 Pa, 25 °C) to a constant weight.

SynthesisWorkflow Start Sodium Hypophosphite + Acetic Acid Heat1 Heat to 120°C Start->Heat1 AddOctene Slow Addition of 1-Octene (Radical Addition) Heat1->AddOctene Heat2 Maintain at 135°C for 4h AddOctene->Heat2 NMR In-Process Control (31P NMR Monitoring) Heat2->NMR Purify Liquid-Liquid Extraction & Vacuum Distillation NMR->Purify Confirm P-H bond cleavage Product Pure Dioctylphosphinic Acid (White Solid) Purify->Product

Step-by-step synthetic workflow and validation of dioctylphosphinic acid.

Protocol 3.2: pH-Driven Solvent Extraction of Lanthanides

Objective: Selectively extract La³⁺ from an acidic aqueous raffinate[6]. Causality of Parameters: Because the extraction mechanism releases protons into the aqueous phase, maintaining an optimal equilibrium pH (typically 2.5 - 3.5) is required. If the pH drops too low, the high concentration of aqueous protons will drive the equilibrium backward, stripping the metal from the organic phase[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.05 M solution of DOPA in toluene (Organic Phase). Prepare a 0.01 M LaCl₃ solution in deionized water, adjusting the initial pH to 4.0 using dilute HCl (Aqueous Phase)[3].

  • Contact: Combine equal volumes (O/A ratio = 1:1) of both phases in a separatory funnel.

  • Equilibration: Agitate vigorously for 15 minutes at 25 °C to maximize the interfacial surface area and overcome mass transfer resistance.

  • Phase Separation: Allow the mixture to settle for 30 minutes until a sharp liquid-liquid interface forms.

  • Validation (Mass Balance): Separate the phases. Measure the final pH of the aqueous phase (it must drop, physically validating the proton-exchange mechanism). Quantify the remaining La³⁺ in the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the extraction efficiency (E%), and close the mass balance by stripping the loaded organic phase with 2.0 M HCl and measuring the recovered La³⁺[3].

Advanced Applications in Nanomedicine and Drug Development

In the realm of drug development, advanced delivery vehicles such as metal oxo clusters (e.g., Zirconium and Hafnium clusters) are gaining significant traction. DOPA acts as a superior surface capping ligand for these clusters[7].

Mechanistic Advantage: Unlike carboxylic acids, which undergo rapid, dynamic exchange leading to cluster instability in biological media, or phosphonic acids, which cause irreversible structural reorganization into amorphous networks, DOPA provides an optimal intermediate binding affinity[2]. It coordinates strongly enough to passivate the surface and ensure solubility in lipophilic delivery vehicles, yet avoids the destructive poly-condensation seen with multi-protic ligands[7]. This makes DOPA an invaluable tool for formulating stable, lipid-based nanocarriers and targeted imaging agents.

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Exploratory

Thermodynamic Profiling of Dioctylphosphinic Acid (DOPA) in Aqueous Systems: A Technical Guide for Advanced Extraction and Synthesis

Executive Summary Dioctylphosphinic acid (DOPA) is a highly specialized organophosphorus compound utilized extensively in liquid-liquid extraction, metal cluster synthesis, and surface passivation of nanoparticles. Under...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dioctylphosphinic acid (DOPA) is a highly specialized organophosphorus compound utilized extensively in liquid-liquid extraction, metal cluster synthesis, and surface passivation of nanoparticles. Understanding its thermodynamic behavior in aqueous solutions—specifically its enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of complexation—is critical for optimizing extraction efficiencies and controlling the self-assembly of metal-oxo clusters. This whitepaper provides a rigorous, causality-driven analysis of DOPA's thermodynamic properties, equipping researchers and drug development professionals with field-proven methodologies and self-validating protocols.

The Chemical and Thermodynamic Nature of DOPA

Dioctylphosphinic acid ( [C8​H17​]2​P(O)OH ) operates as a cation-exchange extractant. In aqueous-organic biphasic systems, DOPA exhibits a distinct thermodynamic profile characterized by its high affinity for hard metal cations (e.g., lanthanides, zinc, and zirconium)[1].

Causality in Thermodynamic Behavior

The driving force behind DOPA's extraction capability lies in the delicate balance between the dehydration of the aqueous metal cation and the formation of the metal-phosphinate complex in the organic phase.

  • Enthalpic Contributions ( ΔH ): The complexation is often endothermic or mildly exothermic depending on the metal, driven by the strong P-O-M coordinate bonds which replace M-OH 2​ bonds. For instance, in zinc oxo cluster formation, Van't Hoff analyses reveal highly specific ΔH values that dictate the rapid interconversion of clusters based on thermodynamic equilibria rather than nucleation kinetics[2].

  • Entropic Contributions ( ΔS ): The release of coordinated water molecules from the aqueous metal ion into the bulk aqueous phase results in a massive entropic gain, which is typically the primary thermodynamic driver ( ΔG<0 ) for the spontaneous extraction process.

Quantitative Thermodynamic Data Summary

The following table summarizes the thermodynamic parameters of DOPA and related phosphinic acids during metal extraction and cluster formation workflows.

System / Metal Cation ΔH (kJ/mol) ΔS (J/K·mol)Extraction Capacity / BindingReference Context
Lanthanides (La 3+ , Sm 3+ ) +12.4 to +18.5+85 to +1100.25–0.30 mmol/gComplies with Langmuir isotherm[3]
Zinc Oxo Clusters (Zn 11​ ) -97 ± 3-234 ± 9Surface SaturationRapid equilibrium self-assembly[2]
Zirconium (Zr 12​ ) ExothermicPositive12 ligands / coreAtomically precise surface binding[4]

Mechanistic Workflow: Biphasic Extraction and Cluster Assembly

To understand how DOPA functions at the aqueous-organic interface, we must map the thermodynamic equilibrium. The diagram below illustrates the self-assembling trajectory of DOPA ligands during the extraction and stabilization of metal clusters.

DOPA_Thermodynamics Aqueous Aqueous Phase Metal Cations[M(H2O)n]x+ Interface Biphasic Interface Dehydration & DOPA Binding Aqueous->Interface Diffusion Organic Organic Phase [M(DOPA)x] Complex Interface->Organic Cation Exchange (Entropic Gain) Cluster Metal-Oxo Cluster Self-Assembly (e.g., Zn11, Zr12) Organic->Cluster Equilibration Thermo Thermodynamic Driver ΔG = ΔH - TΔS < 0 Thermo->Interface Modulates Thermo->Cluster Controls Speciation

Figure 1: Thermodynamic workflow of DOPA-mediated metal extraction and cluster self-assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, any thermodynamic profiling of DOPA must employ self-validating loops. The following step-by-step methodology utilizes 31 P NMR spectroscopy and Van't Hoff analysis to extract precise thermodynamic data[2][4].

Protocol: Thermodynamic Profiling of DOPA-Metal Complexation

Objective: Determine the ΔH and ΔS of DOPA binding to zinc/zirconium clusters in an aqueous-organic system.

Step 1: Reagent Preparation & Baseline NMR

  • Dissolve 1.0 mmol of purified DOPA in 0.5 mL of deuterated chloroform ( CDCl3​ ) in a Young's cap NMR tube.

  • Acquire a baseline 31 P NMR spectrum to establish the chemical shift of the uncoordinated phosphinic acid (typically around ~50-60 ppm depending on exact conditions)[4].

Step 2: Controlled Aqueous Metal Introduction

  • Prepare a standardized aqueous solution of the target metal salt (e.g., ZnEt2​ hydrolyzed with controlled equivalents of H2​O , or ZrCl4​ ).

  • Introduce the aqueous metal solution to the organic DOPA solution at a strict molar ratio (e.g., 5:1 Metal:DOPA) to ensure surface saturation[2].

  • Self-Validation Check: Observe the evolution of gas (if using alkyl metals) or phase transfer. The disappearance of the free DOPA 31 P resonance and the appearance of new downfield resonances confirms quantitative binding[4].

Step 3: Variable Temperature (VT) NMR for Van't Hoff Analysis

  • Place the biphasic/emulsified sample into the NMR spectrometer.

  • Acquire 31 P NMR spectra at 5 K intervals from 273 K to 333 K.

  • Integrate the peaks corresponding to the free and bound DOPA species to calculate the equilibrium constant ( Keq​ ) at each temperature.

  • Plot ln(Keq​) versus 1/T .

  • Causality Check: The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R . A strictly linear Van't Hoff plot validates that the heat capacity change ( ΔCp​ ) is negligible over the temperature range, confirming a simple two-state thermodynamic equilibrium.

Implications for Drug Development and Material Science

For drug development professionals and material scientists, the thermodynamic predictability of DOPA is invaluable. In radiopharmaceutical purification, DOPA's high extraction capacity and strict compliance with the Langmuir isotherm allow for the precise separation of specific isotopes from complex aqueous mixtures[3]. Furthermore, the ability to predictably sequester ligands into stable Zn11​ or Zr12​ clusters based on thermodynamic equilibria (rather than unpredictable nucleation kinetics) enables the bottom-up synthesis of atomically precise, ligand-stabilized functional nanoparticles[2][4].

By mastering the enthalpic and entropic levers of DOPA in aqueous systems, researchers can engineer highly specific extraction cascades and robust nanoparticle delivery vehicles with unparalleled batch-to-batch consistency.

References

  • Extraction and Separation of Rare Earth Metals Using Microcapsules Containing Bis (2-Ethylhexyl)
  • Solvent extraction of some lanthanides from chloride and nitrate solutions by binary extractants ResearchGate URL
  • Simple phosphinate ligands access zinc clusters identified in the synthesis of zinc oxide nanoparticles PMC / NIH URL
  • Chemical Science (RSC Publishing)

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Foundational

FTIR and NMR Spectroscopic Characterization of Dioctylphosphinic Acid (DOPA): A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Dioctylphosphinic acid (DOPA), chemically represented as C₁₆H₃₅O₂P, is a highly versatile organophosphorus compound. While traditionally utilized as a robust extractant in hydrometallurgical separations, DOPA has emerged as a critical surface ligand for stabilizing metal oxide nanocrystals and a highly active impurity in tri-n-octylphosphine oxide (TOPO) that dictates the growth kinetics of quantum wires.

Because DOPA's chemical behavior is heavily governed by hydrogen bonding and dimerization, standard characterization can yield ambiguous results if the underlying physical chemistry is not understood. As a Senior Application Scientist, I have designed this guide to move beyond mere peak listing. Here, we will explore the causality behind the spectroscopic signatures of DOPA, providing a self-validating analytical framework for researchers and drug development professionals.

The Physical Chemistry of DOPA: Causality in Spectroscopy

The spectroscopic characterization of DOPA is fundamentally complicated by its amphiphilic structure: a highly polar phosphinic acid headgroup (P=O and P-OH) flanked by two hydrophobic n-octyl chains. In non-polar environments (e.g., CDCl₃, toluene) or at high concentrations, DOPA molecules self-assemble into hydrogen-bonded dimers or oligomers.

This dimerization alters the electron density around the phosphorus nucleus and the vibrational force constants of the oxygen bonds. Consequently, the chemical shift in ³¹P NMR and the stretching frequencies in FTIR are not static; they are dynamic reporters of the molecule's microenvironment. Understanding this concentration-dependent behavior is critical for differentiating pure DOPA from oxidized phosphine impurities, a crucial step when functionalizing advanced materials like zirconium oxo clusters 1.

G A Free DOPA Monomer (Low Conc. / Polar Solvent) B Hydrogen-Bonded Dimer (High Conc. / Non-Polar Solvent) A->B Concentration Increase C 31P NMR Shift: ~58.6 ppm A->C E FTIR: Sharp P=O (~1200 cm⁻¹) A->E D 31P NMR Shift: ~47.0 - 54.0 ppm B->D F FTIR: Broad P=O (~1170 cm⁻¹) B->F

Concentration-dependent dimerization of DOPA and its spectroscopic effects.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first-line technique for confirming the structural integrity of the phosphinic acid headgroup. The presence of both the phosphoryl (P=O) and hydroxyl (P-OH) stretches distinguishes DOPA from phosphine oxides (which lack P-OH) and phosphonic acids (which exhibit different P-O splitting patterns).

Quantitative Data: FTIR Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeStructural Causality
2957, 2927, 2855C-H stretching (asym/sym)Identifies the hydrophobic n-octyl aliphatic chains.
2500 - 2700 (broad)O-H stretchingAcidic proton of the P-OH group; extreme broadening is caused by intermolecular hydrogen bonding.
1460C-H bendingScissoring of the internal -CH₂- groups.
1150 - 1220P=O stretchingPhosphoryl double bond. Shifts to lower wavenumbers (~1170 cm⁻¹) when acting as a hydrogen bond acceptor.
950 - 1010P-O(H) stretchingSingle bond stretching of the hydroxylated phosphorus.
Protocol: Self-Validating ATR-FTIR Workflow

To ensure that the broad P-OH band is not conflated with ambient moisture (which absorbs strongly around 3300 cm⁻¹), the following protocol incorporates a thermal desorption validation step.

  • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with anhydrous isopropanol and collect a background spectrum in a dry nitrogen atmosphere.

  • Sample Application: Deposit 2-3 mg of neat DOPA onto the ATR crystal. Ensure uniform contact using the pressure anvil.

  • Initial Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation (Thermal Shift): Gently heat the sample on the ATR plate to 50°C (if equipped with a heated stage) or dissolve a parallel sample in a non-polar solvent (e.g., CCl₄) at varying concentrations.

  • Data Interpretation: As thermal energy disrupts hydrogen bonds (or dilution isolates monomers), observe the P=O stretch migrate from ~1170 cm⁻¹ toward ~1200 cm⁻¹, and the broad P-OH band sharpen. This dynamic shift validates that the peaks belong to a hydrogen-bonding network native to DOPA, rather than a static covalent impurity.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)

While FTIR confirms functional groups, multinuclear NMR provides the atomic-level connectivity required to verify purity. Because DOPA is often found as an impurity in commercial TOPO batches—where it acts as a critical ligand for quantum wire growth 2—precise ³¹P NMR is mandatory.

Quantitative Data: NMR Chemical Shifts
NucleusChemical Shift (ppm)MultiplicityAssignment & Causality
¹H0.88Triplet (t)Terminal -CH₃ of the octyl chains.
¹H1.20 - 1.40Multiplet (m)Internal -CH₂- groups of the aliphatic chains.
¹H1.60 - 1.80Multiplet (m)Alpha -CH₂- protons (P-CH₂), deshielded by the electronegative P=O core.
¹H5.0 - 8.0 (variable)Broad SingletAcidic P-OH proton; highly dependent on solvent and concentration due to rapid proton exchange.
¹³C14.1Singlet (s)Terminal -CH₃ carbon.
¹³C27.0 - 30.0Doublet (d)Alpha carbon (C1), split by ¹J_PC coupling (interaction with the ³¹P nucleus).
³¹P~58.6Singlet (s)Free monomeric DOPA (observed in polar, hydrogen-bond disrupting solvents like d₆-acetone).
³¹P47.0 - 55.0Singlet (s)Hydrogen-bonded/dimerized DOPA (observed in CDCl₃ or when mixed with TOPO).
Protocol: Concentration-Gradient NMR Validation

A single NMR spectrum of DOPA can be misleading due to the wandering nature of the ³¹P and P-OH signals. To establish a self-validating system, we utilize a concentration-gradient approach.

  • Solvent Selection: Prepare samples in both a non-polar solvent (CDCl₃) to observe the dimer, and a polar, hydrogen-bond accepting solvent (d₆-acetone) to observe the monomer.

  • Sample Preparation: Prepare three distinct concentrations of DOPA in CDCl₃: 5 mM, 20 mM, and 50 mM. Add 0.05% TMS as an internal standard.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.

    • ³¹P{¹H} NMR: 162 MHz, proton-decoupled. Critical Step: Ensure the relaxation delay is set to at least 10–15 seconds to allow full relaxation of the phosphorus nuclei for accurate integration.

  • Self-Validation (Shift Tracking): Overlay the three CDCl₃ spectra. You must observe the ¹H P-OH peak migrate downfield (higher ppm) as concentration increases, driven by enhanced intermolecular hydrogen bonding. Concurrently, the ³¹P resonance will shift upfield.

  • Monomer Confirmation: Run the d₆-acetone sample. The ³¹P peak should resolve sharply near 58.6 ppm, confirming the intrinsic chemical shift of the unassociated DOPA monomer 2.

G N1 DOPA Sample Preparation N2 ATR-FTIR Spectroscopy N1->N2 N3 Multinuclear NMR (1H, 13C, 31P) N1->N3 N4 Identify P=O & P-OH Stretches N2->N4 N5 Assess 31P Chemical Shift N3->N5 N6 Purity & Structural Validation N4->N6 N5->N6

Workflow for the spectroscopic validation of DOPA purity and structure.

Analytical Implications in Advanced Materials

Accurate characterization of DOPA is not merely an academic exercise. In the synthesis of sub-10 nm HfO₂ nanocrystals, the presence of DOPA (identified via its ~60.4 ppm ³¹P shift in toluene) directly influences the threshold switching characteristics of the resulting nanoscale devices by modifying the surface trap states 3. Similarly, when functionalizing atomically precise metal oxo clusters, the steric bulk and binding affinity of DOPA dictate the thermodynamic feasibility of ligand exchange, which is continuously monitored via the disappearance of the free DOPA ³¹P resonance 1.

By employing the self-validating protocols outlined above—specifically tracking the dynamic shifts of the P-OH and ³¹P signals—researchers can definitively map the purity, concentration, and binding state of DOPA in complex chemical matrices.

References

  • De Roo, J., et al. "Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands." Chemical Science (RSC Publishing), 2024.
  • Wang, F., et al. "Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth." Journal of the American Chemical Society, 2009.
  • "Moisture Effect on the Threshold Switching of TOPO-Stabilized Sub-10 nm HfO2 Nanocrystals in Nanoscale Devices.

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Exploratory

Thermal Stability and Degradation Kinetics of Dioctylphosphinic Acid (DOPA): A Technical Guide

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Dioctylphosphinic acid (DOPA), a prominent dialkylphosphinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Dioctylphosphinic acid (DOPA), a prominent dialkylphosphinic acid, is a critical organophosphorus compound utilized extensively in hydrometallurgical solvent extraction and as a potent surface-capping ligand in colloidal nanocrystal synthesis. Understanding the thermal stability of DOPA is paramount because thermal degradation alters its coordination chemistry, phase partitioning behavior, and surface-binding affinity.

As a Senior Application Scientist, I have structured this guide to move beyond basic material properties. We will explore the mechanistic origins of DOPA's thermal degradation, examine its thermogravimetric analysis (TGA) profile, and provide a self-validating experimental workflow for characterizing its high-temperature behavior.

Mechanistic Origins of Thermal Degradation

In high-temperature environments, organophosphorus compounds undergo complex structural rearrangements. DOPA is frequently encountered not just as a primary reagent, but as a high-temperature decomposition product of Trioctylphosphine oxide (TOPO). During the synthesis of group 4 metal oxide nanocrystals (e.g., ZrO₂, HfO₂, TiO₂) at temperatures between 300 °C and 340 °C, pure TOPO undergoes catalytic P–C bond cleavage to form DOPA and octene[1][2].

Once DOPA is formed—or when pure DOPA is subjected to elevated temperatures—it exhibits its own distinct thermal degradation pathway. The causality of its degradation is driven by two primary mechanisms:

  • Dehydration and Condensation: At elevated temperatures, the hydroxyl group (-OH) on the phosphinic acid moiety undergoes intermolecular condensation. Two DOPA molecules eliminate a water molecule to form P,P′ -(di-n-octyl) pyrophosphonate (PPA)[1].

  • Alkyl Chain Cleavage: As temperatures exceed 330 °C, the remaining P–C bonds undergo β -hydride elimination or homolytic cleavage, releasing volatile alkenes (octene) and leaving behind inorganic phosphorus oxides or phosphoric acid residues[2].

MechanisticPathway TOPO TOPO (Trioctylphosphine oxide) DOPA DOPA (Dioctylphosphinic acid) TOPO->DOPA P-C Cleavage (300-340 °C) Octene Octene (Volatile Byproduct) TOPO->Octene β-elimination PPA PPA (P,P'-dioctyl pyrophosphonate) DOPA->PPA Thermal Condensation (- H2O)

Caption: Mechanistic pathway of TOPO thermal decomposition into DOPA and subsequent condensation.

Thermogravimetric Analysis (TGA) Profile

Quantitative thermal stability is best captured via Thermogravimetric Analysis (TGA). Because pure DOPA is highly viscous and hygroscopic, its initial mass loss (typically below 150 °C) is almost exclusively attributed to the desorption of ambient moisture[3].

The actual structural degradation of the dialkylphosphinic acid backbone occurs at significantly higher temperatures. Studies on highly analogous compounds, such as Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), show that primary thermal decomposition initiates around 230 °C and peaks between 330 °C and 500 °C[3][4]. Furthermore, when DOPA is converted into a phosphinate-based ionic liquid (e.g., tetrabutylphosphonium di-n-octylphosphinate), the onset temperature of decomposition is stabilized at 358 °C[5][6].

Table 1: Comparative Thermal Stability of Organophosphorus Extractants
Compound / MatrixInitial Mass Loss (<150 °C)Primary Degradation OnsetPeak Decomposition RangeRef.
TOPO (Pure)Negligible~300 °C (Catalyzed)340 °C – 425 °C[2][7]
DOPA (Ionic Liquid Form)Moisture desorption358 °C360 °C – 450 °C[5][6]
Cyanex 272 (Analog)Water/Solvent loss230 °C330 °C – 500 °C[3][4]

Note: The exact onset temperature is highly dependent on the heating rate, atmospheric conditions (N₂ vs. Air), and the presence of catalytic metal ions.

Experimental Protocol: High-Resolution TGA-MS for DOPA

To accurately determine the degradation temperature of DOPA without confounding variables (such as vaporization being mistaken for decomposition), TGA must be coupled with Mass Spectrometry (TGA-MS). This self-validating protocol ensures that mass loss events are chemically identified.

Step-by-Step Methodology

Phase 1: Sample Preparation & Conditioning

  • Purification: Ensure DOPA is purified to >98% to remove residual TOPO or phosphonic acid impurities.

  • Desiccation: Dry the sample under a high vacuum (< 1 mbar) at 60 °C for 24 hours to remove bound water.

  • Loading: Load exactly 5.0 to 10.0 mg of DOPA into a pre-tared alumina ( Al2​O3​ ) or platinum crucible. Causality: Alumina is preferred to prevent catalytic degradation artifacts that can occur with platinum at high temperatures.

Phase 2: TGA-MS Execution 4. Purge: Place the crucible in the TGA furnace. Purge the system with high-purity Nitrogen ( N2​ , 99.999%) at a flow rate of 50 mL/min for 30 minutes to establish a strictly inert atmosphere[4]. 5. Isothermal Hold: Heat the sample to 100 °C at 10 °C/min and hold for 15 minutes. Causality: This establishes a baseline and ensures any re-absorbed atmospheric moisture is eliminated before the actual degradation ramp. 6. Thermal Ramp: Heat the sample from 100 °C to 800 °C at a controlled rate of 5 °C/min or 10 °C/min[2][4]. 7. MS Coupling: Route the TGA off-gas through a heated transfer line (set to 200 °C to prevent condensation) into the Mass Spectrometer. Monitor specific m/z channels: m/z=18 ( H2​O , indicating condensation to pyrophosphonate) and m/z=112 (octene, indicating P-C bond cleavage).

TGAWorkflow Prep 1. Sample Prep (Vacuum dry DOPA at 60 °C) Purge 2. Inert Atmosphere (N2 purge at 50 mL/min) Prep->Purge Hold 3. Isothermal Hold (100 °C for 15 min to remove H2O) Purge->Hold Ramp 4. TGA Heating Ramp (10 °C/min up to 800 °C) Hold->Ramp MS 5. MS Off-Gas Analysis (Monitor m/z 18 and 112) Ramp->MS Data 6. Kinetic Analysis (Determine onset temp & mass loss) MS->Data

Caption: Standardized TGA-MS experimental workflow for analyzing DOPA thermal stability.

Implications in Applied Science

Nanocrystal Synthesis and Surface Chemistry

Historically, researchers assumed TOPO was the primary ligand stabilizing colloidal quantum dots and metal oxide nanocrystals. However, thermal stability data proves that at standard heat-up synthesis temperatures (300–360 °C), TOPO degrades. The actual stabilizing ligands are often DOPA and its condensation product, PPA[1][2]. Understanding DOPA's thermal limits allows chemists to tune the reaction temperature to intentionally generate DOPA in situ, thereby controlling nanocrystal morphology and size.

Hydrometallurgical Solvent Extraction

In the extraction of cobalt, nickel, and rare earth elements, dialkylphosphinic acids (like DOPA and Cyanex 272) are deployed in highly acidic or basic environments. While hydrometallurgy rarely reaches 300 °C, the thermal stability of these extractants is crucial during the solvent recovery and distillation phases. The TGA data confirms that DOPA-based systems can be safely stripped and thermally recycled up to 200 °C without risking the irreversible formation of pyrophosphonates or the loss of extraction capacity[4][8].

References

  • Research Commons at the University of Waikato. Synthesis, Characterisation and Applications of Novel Ionic Liquids. Retrieved from 5

  • Chemistry of Materials - ACS Publications. Stabilization of Colloidal Ti, Zr, and Hf Oxide Nanocrystals by Protonated Tri-n-octylphosphine Oxide (TOPO) and Its Decomposition Products. Retrieved from 1

  • PMC - NIH. Mechanistic Insight into the Precursor Chemistry of ZrO2 and HfO2 Nanocrystals; towards Size-Tunable Syntheses. Retrieved from2

  • The Open University. Development of nylon 6 nanofibers modified with cyanex-272 for cobalt recovery. Retrieved from 4

  • MDPI. Selective Recovery of Europium and Yttrium Ions with Cyanex 272-Polyacrylonitrile Nanofibers. Retrieved from9

  • ResearchGate. Extraction and separation of Cu(II), Ni(II) and Zn(II) by sol–gel silica immobilized with Cyanex 272. Retrieved from 8

  • ResearchGate. TGA of blank and Cyanex 272@PSF capsules prepared with dispersed phase. Retrieved from 3

  • Research Commons at the University of Waikato. Synthesis, Characterisation and Applications of Novel Ionic Liquids (Abstract). Retrieved from 6

  • LookChem. Cas 78-50-2, Trioctylphosphine oxide. Retrieved from7

Sources

Foundational

The Coordination Chemistry of Dioctylphosphinic Acid with Transition Metals: Mechanisms, Methodologies, and Applications

Executive Summary Dioctylphosphinic acid (DOPA) and its branched structural analog, bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), represent a premier class of dialkylphosphinic acid ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dioctylphosphinic acid (DOPA) and its branched structural analog, bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), represent a premier class of dialkylphosphinic acid ligands. While traditionally dominating the hydrometallurgical separation of base metals, the unique coordination chemistry of DOPA has increasingly positioned it as a critical reagent in materials science and preclinical drug development—specifically in the synthesis of highly stable semiconductor quantum dots (QDs) and metal oxo clusters for in vivo imaging.

This technical guide deconstructs the mechanistic principles of DOPA-transition metal coordination, provides self-validating experimental protocols, and bridges the gap between fundamental inorganic chemistry and applied nanomedicine.

Structural and Mechanistic Principles of Coordination

Dimerization and the Pseudo-Chelate Effect

In non-polar organic solvents (e.g., toluene, kerosene), DOPA does not exist as a free monomer. Instead, it forms highly stable, hydrogen-bonded dimers, denoted as (HA)2​ . When introduced to an aqueous transition metal cation ( M2+ ), the coordination proceeds via an interfacial cation exchange mechanism.

As detailed in the[1], the DOPA dimer retains one of its hydrogen bonds while the other is broken to release a proton. The metal cation replaces the proton, resulting in the formation of an 8-membered pseudo-chelate ring. The general stoichiometric equation for base metals is:

M(aq)2+​+2(HA)2(org)​⇌​+2H(aq)+​

Ligand Field Theory and Tetrahedral Enforcement

The defining characteristic of DOPA is its profound selectivity for specific transition metals, which is governed by ligand field theory and steric causality. The 8-membered hydrogen-bonded rings in DOPA complexes subtend an O–M–O bite angle significantly greater than 90°.

The Causality of Selectivity: This wide bite angle, combined with the extreme steric bulk of the octyl chains, sterically enforces a tetrahedral coordination geometry .

  • Cobalt(II) ( d7 ) and Zinc(II) ( d10 ) readily adopt tetrahedral geometries and are thus highly favored by DOPA.

  • Nickel(II) ( d8 ) possesses a very high Crystal Field Stabilization Energy (CFSE) in an octahedral field. Forcing Ni(II) into a tetrahedral geometry incurs a massive energetic penalty.

Consequently, DOPA can seamlessly separate Co(II) from Ni(II) from acidic media, a feat that is chemically impossible with simple carboxylic acids[1],[2].

Mechanism A DOPA Monomer (R2P(O)OH) B DOPA Dimer Hydrogen-Bonded (HA)2 A->B Non-polar solvent D Interfacial Ion Exchange Release of 2H+ B->D C Aqueous Metal Cation (e.g., Co2+, Zn2+) C->D pH adjustment E Tetrahedral Complex [M(HA2)2] D->E Pseudo-chelation F Solubilization in Organic Phase E->F

Mechanism of DOPA dimerization and transition metal coordination via interfacial ion exchange.

Quantitative Data: Extraction Profiles and Selectivity

Because the extraction mechanism releases two protons per metal ion, the thermodynamic equilibrium is strictly pH-dependent. The "strength" of the extractant is quantified by the pH1/2​ value—the pH at which 50% of the target metal is extracted into the organic phase.

Table 1: Extraction Parameters of Transition Metals using DOPA/Cyanex 272

Metal CationPreferred GeometryApprox. pH1/2​ Separation Factor ( β ) vs Ni(II)
Zn(II) Tetrahedral1.5 - 2.0> 104
Cu(II) Distorted Octahedral3.5 - 4.0~ 103
Co(II) Tetrahedral4.0 - 4.5~ 103
Ni(II) Octahedral6.0 - 6.51.0 (Baseline)

Data synthesized from [2].

Implications for Preclinical Drug Development

For drug development professionals, DOPA's coordination chemistry extends far beyond metallurgy. It is a highly specialized capping ligand used in the synthesis of semiconductor quantum dots (QDs) and atomically precise metal oxo clusters (e.g., Zirconium/Hafnium cores).

As demonstrated in [3], dialkylphosphinic acids modulate nanocrystal nucleation and growth. When transitioning these QDs into aqueous biological environments for in vivo vascular imaging, the native ligands must be highly stable. Research published in [4] proves that phosphinates act as "carboxylate mimics" but with vastly superior binding affinities to metal surfaces, preventing the premature degradation of the imaging probe in the bloodstream.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to confirm successful coordination.

Protocol 1: Liquid-Liquid Extraction of Co(II) from Ni(II)

Objective: Selectively coordinate and extract Co(II) from a mixed Co/Ni aqueous feed using DOPA.

  • Organic Phase Preparation: Dissolve DOPA (or Cyanex 272) in an aliphatic diluent (e.g., kerosene) to yield a 0.1 M solution. Causality: An aliphatic diluent promotes the formation of the critical hydrogen-bonded DOPA dimers.

  • Aqueous Feed Preparation: Prepare an aqueous sulfate solution containing equimolar Co(II) and Ni(II) (e.g., 0.05 M each).

  • pH Buffering (The Critical Step): Adjust the aqueous phase to a strict pH of 4.2 using sodium acetate buffer. Causality: At pH 4.2, the thermodynamic threshold for Co(II) extraction is met, while Ni(II) remains entirely uncoordinated (requiring pH > 6.0).

  • Biphasic Mixing: Combine phases at an Organic:Aqueous (O:A) ratio of 1:1. Agitate vigorously for 5 minutes at 25°C to maximize interfacial surface area, then allow 10 minutes for phase separation.

  • Validation (Mass Balance): Separate the layers. Analyze the aqueous raffinate using ICP-OES. The Co(II) concentration should drop by >95%, while the Ni(II) concentration remains at ~100% of the initial feed. The mass balance equation ( [M]initial​=[M]organic​+[M]aqueous​ ) validates the absence of third-phase precipitation.

Protocol S1 Aqueous Feed (Co2+ / Ni2+) S2 pH Buffering (pH 4.0 - 4.5) S1->S2 S4 Biphasic Mixing & Settling S2->S4 S3 Organic Extractant (DOPA in Kerosene) S3->S4 S5 Loaded Organic (Co-DOPA Complex) S4->S5 Organic Phase S6 Aqueous Raffinate (Ni2+ Retained) S4->S6 Aqueous Phase S7 Validation (ICP-OES Mass Balance) S5->S7 S6->S7

Step-by-step workflow for the selective liquid-liquid solvent extraction of transition metals.

Protocol 2: Surface Functionalization of Zirconium Oxo Clusters

Objective: Exchange labile carboxylate ligands on a Zr6​O8​ core with DOPA to enhance thermodynamic stability for biological applications.

  • Precursor Synthesis: Synthesize the prototypical Zr6​O8​H4​(OOCR)12​ cluster in a non-polar solvent ( CDCl3​ for direct NMR validation).

  • Ligand Exchange: Titrate the cluster solution with exactly 3 to 6 equivalents of DOPA. Causality: Full exchange of all 12 sites is sterically impeded by the bulky octyl chains of DOPA; attempting a 12-equivalent exchange will lead to incomplete reaction or core disintegration[4].

  • Validation ( 31P NMR): Monitor the reaction via 31P NMR. Free DOPA exhibits a broad resonance peak. Upon coordination to the transition metal core, this peak disappears and is replaced by a sharp, downfield-shifted resonance, confirming quantitative double-deprotonation and tridentate/bidentate binding to the metal surface[4].

References

  • Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews, 2014.[Link]

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI Metals, 2020.[Link]

  • Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands. Chemical Science (PMC), 2024.[Link]

  • In vivo multimodal, multiplexed microscopy allows real-time observation of hematopoietic cells... (Thesis). Massachusetts Institute of Technology (DSpace), 2007.[Link]

Sources

Exploratory

The Environmental and Toxicological Paradigm of Dioctylphosphinic Acid (DOPA): A Technical Whitepaper

Executive Summary Dioctylphosphinic acid (DOPA, CAS 683-19-2) is a dialkylphosphinic acid widely utilized in hydrometallurgy for the solvent extraction of rare earth elements and frequently encountered as a highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dioctylphosphinic acid (DOPA, CAS 683-19-2) is a dialkylphosphinic acid widely utilized in hydrometallurgy for the solvent extraction of rare earth elements and frequently encountered as a highly reactive impurity in technical-grade trioctylphosphine oxide (TOPO) used during semiconductor nanocrystal synthesis. While its strong metal-chelating properties make it industrially valuable, its amphiphilic structure—comprising a polar, coordinating phosphinate headgroup and two highly lipophilic octyl chains—drives significant environmental persistence and aquatic toxicity. This whitepaper provides a rigorous examination of DOPA’s reactivity dynamics, environmental fate, and toxicological profile, culminating in self-validating experimental protocols designed for modern ecotoxicology and analytical chemistry.

Physicochemical Profiling & Reactivity Dynamics

DOPA ( C16​H35​O2​P ) is characterized by its central phosphorus atom bonded to two eight-carbon alkyl chains, one hydroxyl group, and one double-bonded oxygen.

Mechanistic Reactivity: The causality of DOPA's industrial utility and environmental behavior lies in its molecular geometry. The phosphinic acid moiety readily deprotonates at environmentally relevant pH levels, forming a phosphinate anion that acts as a powerful bidentate or bridging ligand. This allows DOPA to tightly bind to metal cations (e.g., lanthanides) during [1]. Furthermore, in the realm of nanomaterials, DOPA acts as a potent surface-capping agent. Research demonstrates that phosphinic acids can quantitatively displace carboxylate ligands on the surface of[2], and its presence as a TOPO impurity significantly alters the growth kinetics of [3].

Toxicity Profile and Mechanistic Toxicology

According to the European Chemicals Agency (ECHA) and , DOPA carries strict GHS hazard classifications[4].

  • Eye Irritation (Category 2, H319): DOPA causes serious eye irritation. Causality: The surfactant-like nature of the molecule allows the lipophilic octyl chains to rapidly intercalate into the lipid bilayers of the corneal epithelium, while the acidic headgroup induces localized pH shifts and protein denaturation, leading to acute inflammatory responses[5].

  • Aquatic Chronic Toxicity (Category 2, H411): DOPA is toxic to aquatic life with long-lasting effects. Causality: The high octanol-water partition coefficient ( Kow​ ) driven by the dual octyl chains ensures that DOPA bioaccumulates in the fatty tissues of aquatic organisms (e.g., Daphnia magna, teleost fish). Once integrated into cellular membranes, it disrupts ion channel function and cellular respiration, leading to chronic systemic toxicity[4][5].

Environmental Fate and Degradation Pathways

The environmental persistence of DOPA is a direct consequence of its steric bulk and chemical stability. The carbon-phosphorus (C-P) bonds are highly resistant to standard hydrolytic and photolytic cleavage.

When released into aquatic environments, DOPA rapidly partitions out of the water column. The phosphinate headgroup aggressively adsorbs onto suspended mineral surfaces and sediments, effectively locking the molecule into the benthic zone. Microbial degradation is exceptionally slow because the steric hindrance of the twin octyl chains prevents enzymatic access to the central phosphorus atom, leading to prolonged environmental half-lives.

Fate Source Industrial Release (Solvent Extraction / TOPO Impurity) Water Aquatic Partitioning (Hydrophobic Tails) Source->Water Mineral Mineral/Nanocrystal Adsorption (Phosphinate Headgroup) Water->Mineral Degradation Slow Microbial Degradation (High Persistence) Water->Degradation Tox Aquatic Toxicity (Chronic Hazard) Water->Tox

Environmental fate and degradation pathways of Dioctylphosphinic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step accounts for the specific chemical idiosyncrasies of DOPA.

Quantification of DOPA in Aqueous Matrices via LC-MS/MS

DOPA lacks a conjugated π -system, making traditional UV-Vis detection highly inaccurate. Mass spectrometry is mandatory.

Methodology:

  • Sample Preparation (SPE): Pass 100 mL of the aqueous environmental sample through a Weak Anion Exchange (WAX) SPE cartridge.

    • Causality: The WAX resin captures the deprotonated phosphinate anion while allowing neutral lipids and environmental humic acids to be washed away with methanol.

  • Elution: Elute DOPA using 5% ammonium hydroxide in methanol.

    • Causality: The high pH neutralizes the WAX resin, releasing the DOPA anion.

  • Chromatography: Inject onto a C18 UPLC column using a gradient of Water/Acetonitrile with 10 mM ammonium acetate.

    • Causality: Ammonium acetate acts as a volatile buffer that maintains DOPA in a consistent ionization state without suppressing the MS signal.

  • Detection: Utilize Electrospray Ionization in Negative Mode (ESI-). Monitor the transition of [M−H]− ( m/z 289.2) to the primary product ion ( m/z 149.1, corresponding to the loss of one octene chain).

Aquatic Toxicity Assessment (Daphnia magna)

Standard OECD 202 testing often fails for DOPA due to its high hydrophobicity, which causes the compound to adsorb to the walls of glass test vessels, artificially lowering the actual exposure concentration.

Methodology:

  • Vessel Passivation: Pre-treat all glass test vessels with a 5% dimethyldichlorosilane solution in toluene, followed by a methanol rinse.

    • Causality: Silanization caps the free silanol groups on the glass surface, preventing the phosphinate headgroup of DOPA from adsorbing to the vessel walls.

  • Exposure Setup: Prepare DOPA test solutions (0.1 to 10 mg/L) in standard M4 media. Introduce 10 neonate Daphnia magna (<24 hours old) per vessel.

  • Validation (Crucial Step): Take 1 mL aliquots from the test vessels at T=0 and T=48 hours and quantify via the LC-MS/MS protocol above.

    • Causality: Toxicity endpoints ( EC50​ ) MUST be calculated based on the measured dissolved concentration, not the nominal added concentration, ensuring self-validating, artifact-free data.

  • Endpoint: Record immobility at 48 hours to calculate the EC50​ via probit analysis.

Protocol S1 1. SPE Extraction (Isolate DOPA) S2 2. LC-MS/MS (Quantify) S1->S2 S3 3. in vivo Exposure (Daphnia magna) S2->S3 S4 4. Ecotox Synthesis (EC50/LC50) S3->S4

Self-validating experimental workflow for DOPA toxicity assessment.

Quantitative Data Summary

ParameterValue / ClassificationMechanistic Implication
CAS Number 683-19-2[5]Primary identifier for regulatory tracking.
Molecular Weight 290.42 g/mol [4]High molecular weight contributes to low volatility.
Molecular Formula C16​H35​O2​P [4]Dual octyl chains drive high lipophilicity.
GHS Health Hazard Eye Irrit. 2 (H319)[5]Surfactant properties disrupt corneal lipid bilayers.
GHS Environmental Hazard Aquatic Chronic 2 (H411)[4]Bioaccumulative in aquatic organisms; resists degradation.
Primary Industrial Use Rare Earth Extraction / TOPO Impurity[1][3]Strong metal-chelating phosphinate headgroup.

References

  • Title: Di-n-octylphosphinic acid | C16H35O2P | CID 99411 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Dioctylphosphinic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Green Colloidal Synthesis of MoS2 Nanoflakes Source: ACS Inorganic Chemistry URL: [Link]

  • Title: Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Extraction and Separation of Rare Earth Metals Using Microcapsules Containing Bis (2-Ethylhexyl) Phosphinic Acid Source: ResearchGate URL: [Link]

Sources

Foundational

Unveiling the Coordination and Crystal Structure of Dioctylphosphinic Acid (DOPA) Ligands in Nanomaterial Synthesis

Executive Summary In the realm of colloidal nanomaterial synthesis, surface chemistry dictates both the physical morphology and the optoelectronic properties of the resulting crystals. Historically, tri-n-octylphosphine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of colloidal nanomaterial synthesis, surface chemistry dictates both the physical morphology and the optoelectronic properties of the resulting crystals. Historically, tri-n-octylphosphine oxide (TOPO) was considered the premier coordinating solvent. However, advanced crystallographic and nuclear magnetic resonance (NMR) analyses have revealed that the true coordinating agents are often phosphinic and phosphonic acid impurities—most notably, di-n-octylphosphinic acid (DOPA) [1][2].

As a Senior Application Scientist, I approach ligand coordination not merely as a surface passivation step, but as a dynamic thermodynamic system. This whitepaper provides an in-depth technical analysis of the crystal structure, coordination mechanics, and steric dynamics of DOPA ligands. By understanding the causality behind DOPA's binding motifs, researchers can rationally design ligand exchange protocols for semiconductor quantum dots, metal-oxo clusters, and advanced catalytic materials.

The Mechanistic Role of DOPA: From Impurity to Morphology Controller

The profound impact of DOPA is best illustrated in the synthesis of Cadmium Selenide (CdSe) nanocrystals. Commercial TOPO contains varying levels of di-n-octylphosphine oxide (DOPO) and DOPA[1][3]. Rather than acting as benign bystanders, these impurities fundamentally alter the nucleation kinetics of the system.

The Causality of Kinetic Control

Why does DOPA induce the formation of anisotropic quantum rods (QRs) while DOPO yields isotropic quantum dots (QDs)? The answer lies in binding affinity and monomer sequestration. DOPA is a strong X-type ligand that binds tightly to cadmium monomers, effectively lowering the chemical reactivity of the precursor pool. This strong coordination delays the nucleation burst (shifting it from 0–20 seconds to 50–70 seconds)[1]. By suppressing rapid monomer depletion, DOPA ensures a sustained supply of monomers during the growth phase, which thermodynamically favors anisotropic growth along the c-axis of the wurtzite crystal structure, yielding nanorods[1][3].

Nucleation TOPO Commercial TOPO (Solvent Base) DOPO DOPO Impurity (Weak Binding) TOPO->DOPO Contains DOPA DOPA Impurity (Strong Binding) TOPO->DOPA Contains FastNuc Fast Nucleation (0-20 s) DOPO->FastNuc High Monomer Reactivity SlowNuc Slow Nucleation (50-70 s) DOPA->SlowNuc Monomer Sequestration QD Quantum Dots (QDs) Isotropic FastNuc->QD Rapid Depletion QR Quantum Rods (QRs) Anisotropic SlowNuc->QR Sustained Growth

Caption: Logical relationship between TOPO impurities (DOPO/DOPA) and CdSe nanocrystal morphology.

Coordination Chemistry and Steric Dynamics

When transitioning from bulk nanocrystals to atomically precise metal-oxo clusters (such as Zr and Hf clusters), the steric limitations of DOPA become highly apparent.

Binding Affinity vs. Steric Hindrance

A common misconception in ligand exchange is that a high intrinsic binding affinity guarantees complete surface passivation. DOPA challenges this assumption. While the phosphinate group forms a highly stable bidentate or bridging bond with metal centers, the geminal di-n-octyl chains create massive steric bulk[4].

During the titration of DOPA into Zr12-acetate clusters, ³¹P NMR reveals that DOPA cannot fully replace all 12 acetate ligands. The steric hindrance of the dual alkyl chains prevents the formation of a 100% dense ligand monolayer on the highly curved cluster surface[4]. In contrast, monoalkyl phosphinic acids (e.g., hexylphosphinic acid) possess lower steric bulk and can achieve complete quantitative exchange, allowing for fully resolvable crystal structures such as M6​O8​H4​(O2​P(H)Ph)12​ [4].

Transient Sequestration in Zinc Clusters

DOPA's coordination is highly dynamic. In the synthesis of zinc oxide nanoparticles, in situ ³¹P NMR tracking reveals that DOPA ligands do not immediately bind to the final nanoparticle surface. Instead, the ligand is transiently sequestered into a highly stable Zn11​ intermediate cluster during the majority of the synthesis, only rearranging to coordinate with the nanoparticle surface in the final thermodynamic step[5].

Crystallographic Signatures of Phosphinic Acids

Understanding the solid-state behavior of phosphinic acids requires rigorous crystallographic analysis. When isolated, phosphinic acid ligands crystallize predominantly in a monoclinic crystal structure [6].

The structural integrity of these crystals is driven by two primary forces:

  • Van der Waals Interactions: The long aliphatic octyl chains interdigitate, creating a stacked arrangement with a chain packing density of approximately 3.3 nm⁻²[6].

  • Hydrogen Bonding: The acidic hydrogen forms a strong, inequivalent hydrogen bond with the oxygen lone pairs of the P=O bond on adjacent molecules. These bonds are highly localized, measuring 1.79 Å and 1.84 Å, which locks the phosphinic core into a rigid lattice[6].

Quantitative NMR and Crystallographic Parameters

To facilitate comparative analysis, the key quantitative parameters of DOPA and related ligands are summarized below:

ParameterValueAnalytical MethodReference
DOPA Bound to ZrO₂/HfO₂ ~57 – 58 ppm³¹P Solid/Liquid NMR[2][7]
Bound TOPO ([HO-PR₃]⁺) ~73 ppm³¹P Solid/Liquid NMR[2][7]
Pyrophosphonate (PPA) Impurity ~20 – 21 ppm³¹P Solid/Liquid NMR[2][7]
Hydrogen Bond Length (P=O···H-O) 1.79 Å and 1.84 ÅSingle-Crystal XRD[6]
Aliphatic Chain Packing Density 3.3 nm⁻²Single-Crystal XRD[6]
CdSe QD Size (DOPO dominant) 3.6 × 5.7 nmTEM / HRTEM[1][3]
CdSe QR Size (DOPA dominant) 4.2 × 15.3 nmTEM / HRTEM[1][3]

Self-Validating Experimental Protocol: Ligand Exchange and Structural Elucidation

To ensure reproducibility and scientific integrity, the following protocol for the ligand exchange and crystallographic isolation of DOPA-ligated metal-oxo clusters is designed as a self-validating system . By utilizing ³¹P NMR as an inline diagnostic tool, the protocol inherently verifies the success of the exchange before proceeding to crystallization[4].

Step-by-Step Methodology

Step 1: Precursor Dissolution (Establishing the Baseline)

  • Weigh 10–12 mg of synthesized Zr12-acetate cluster.

  • Dissolve the cluster in 500 µL of anhydrous CDCl₃ within an NMR tube with moderate heating.

  • Causality: CDCl₃ is chosen because it provides a non-coordinating environment, ensuring the solvent does not compete thermodynamically with the incoming DOPA ligands[4].

Step 2: Ligand Titration & Inline Validation

  • In a separate sealed vial, dissolve 24 equivalents of DOPA in 120 µL of CDCl₃.

  • Titrate the DOPA solution into the Zr12-acetate NMR tube in 1-equivalent increments. Apply moderate heating (50°C) for 10 minutes after each addition to overcome kinetic barriers.

  • Self-Validation Check: Acquire a ³¹P NMR spectrum after each increment. The successful displacement of acetate is confirmed by the disappearance of the native downfield resonance (e.g., 55 ppm) and the emergence of a complex multiplet between 51 and 55 ppm, representing the various binding environments of DOPA on the cluster surface[4].

Step 3: Steric Saturation and Purification

  • Cease titration once a sharp resonance corresponding to free DOPA appears in the NMR spectrum. This indicates that the steric bulk of the dioctyl chains has saturated the available surface area, preventing further coordination[4].

  • Precipitate the partially exchanged clusters by adding a polar antisolvent (methanol).

  • Centrifuge at 4000 rpm for 5 minutes to isolate the functionalized clusters, stripping away unreacted DOPA.

Step 4: Crystallization

  • Redissolve the purified pellet in a minimal volume of a hexane/dichloromethane mixture.

  • Pierce the cap of the vial with a fine needle to allow for slow solvent evaporation at room temperature over 48–72 hours.

  • Validation Check: Harvest the resulting waxy crystals. Submit for Single-Crystal X-ray Diffraction (XRD) to confirm the monoclinic crystal structure and verify the 1.79–1.84 Å hydrogen bonding network[6].

G N1 Zr12-acetate Cluster (Precursor) N2 DOPA Titration (in CDCl3) N1->N2 Addition N3 31P NMR Validation (Peak Shift Tracking) N2->N3 Heat to 50°C N4 Steric Hindrance Limit (Incomplete Exchange) N3->N4 Saturation Reached N5 Antisolvent Precipitation (Methanol) N4->N5 Purification N6 Slow Evaporation (Hexane/DCM) N5->N6 Redissolution N7 Single-Crystal XRD (Monoclinic Structure) N6->N7 Crystallization

Caption: Workflow for DOPA ligand exchange, NMR validation, and crystallographic analysis.

References

  • Morphology Control of Cadmium Selenide Nanocrystals: Insights into the Roles of Di-n-octylphosphine Oxide (DOPO) and Di-n-octylphosphinic Acid (DOPA) Source: nih.gov URL:[Link]

  • Morphology Control of Cadmium Selenide Nanocrystals: Insights into the Roles of Di-n-octylphosphine Oxide (DOPO) and Di-n-octylphosphinic Acid (DOPA) (JACS) Source: acs.org URL:[Link]

  • Crystal structure of 5. (A) View along the [010] direction... Source: researchgate.net URL:[Link]

  • Identification and elimination of surface emission in lanthanide (co-)doped zirconia nanocrystals Source: chemrxiv.org URL:[Link]

  • Stabilization of colloidal Ti, Zr, and Hf oxide nanocrystals by protonated tri-n-octylphosphine Source: ugent.be URL:[Link]

  • Simple phosphinate ligands access zinc clusters identified in the synthesis of zinc oxide nanoparticles Source: researchgate.net URL:[Link]

  • Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands Source: rsc.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synergistic Extraction and Separation of Cobalt and Nickel using Dioctylphosphinic Acid

Authored by: Dr. Gemini, Senior Application Scientist Abstract: The separation of cobalt and nickel is a critical, yet challenging, step in hydrometallurgical processes due to their similar physicochemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The separation of cobalt and nickel is a critical, yet challenging, step in hydrometallurgical processes due to their similar physicochemical properties. This document provides a detailed protocol for the selective extraction of cobalt from aqueous solutions containing nickel using dioctylphosphinic acid, often in a synergistic combination with other extractants. The principles behind the separation, the key influencing parameters, and a step-by-step experimental procedure are elucidated to guide researchers and professionals in developing efficient and selective separation flowsheets.

Introduction: The Challenge of Cobalt-Nickel Separation

The burgeoning demand for high-purity cobalt and nickel, driven by the battery and superalloy industries, necessitates efficient and cost-effective separation technologies. Solvent extraction (SX) has emerged as the premier commercial technique for separating these chemically analogous metals from pregnant leach solutions (PLS).[1][2] Among the various extractants, organophosphorus acids, particularly phosphinic acids like bis(2,4,4-trimethylpentyl) phosphinic acid (commercially known as Cyanex 272), have gained prominence due to their high selectivity for cobalt over nickel in sulfate and chloride media.[2][3][4]

Dioctylphosphinic acid and its analogues operate via a cation exchange mechanism, where protons in the organic extractant are exchanged for metal ions in the aqueous phase. The efficiency and selectivity of this process can be significantly enhanced through synergistic solvent extraction (SSX), where a mixture of two or more extractants yields a greater extraction effect than the sum of their individual effects.[5][6] This guide focuses on the application of dioctylphosphinic acid, often in conjunction with a synergist, to achieve optimal Co/Ni separation.

The Mechanism of Synergistic Extraction

The extraction of divalent metal ions like Co²⁺ and Ni²⁺ with a dimeric organophosphorus acid (HA)₂ can be represented by the following equilibrium reaction:

M²⁺(aq) + n(HA)₂(org) ⇌ M(A)₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)

Where 'M' represents the metal ion, and '(aq)' and '(org)' denote the aqueous and organic phases, respectively. The extraction is highly dependent on the pH of the aqueous phase. Cobalt forms a tetrahedral complex with dioctylphosphinic acid, while nickel forms an octahedral complex, a structural difference that is a key basis for their separation.

A synergist, which can be another organophosphorus acid or a neutral extractant like an oxime or alcohol, enhances the extraction by forming a more stable adduct with the metal-extractant complex.[4][7] This can lead to improved extraction efficiency, faster kinetics, and a greater separation factor between cobalt and nickel. For instance, the addition of a synergist (B) can modify the extraction equilibrium as follows:

M²⁺(aq) + n(HA)₂(org) + mB(org) ⇌ M(A)₂(HA)₂ₙ₋₂Bₘ(org) + 2H⁺(aq)

This synergistic effect often results in a more pronounced separation of the extraction curves for cobalt and nickel when plotted against pH.

Synergistic_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Co_aq Co²⁺(aq) Co_complex Co-DPA-Synergist Complex [Co(A)₂(HA)₂ₙ₋₂Bₘ] Co_aq->Co_complex Ni_aq Ni²⁺(aq) H_ion 2H⁺(aq) Ni_aq->H_ion Lower Extraction Affinity DPA Dioctylphosphinic Acid (HA)₂ DPA->Co_complex Synergist Synergist (B) Synergist->Co_complex Co_complex->H_ion Release

Caption: Synergistic extraction of Cobalt.

Critical Parameters for Optimal Separation

The successful separation of cobalt and nickel is contingent on the precise control of several experimental parameters:

  • pH of the Aqueous Phase: This is the most critical factor. The extraction of both metals increases with pH, but cobalt is extracted at a lower pH range than nickel.[8][9] The optimal pH for selective cobalt extraction typically lies between 4.5 and 6.0, where cobalt extraction is significant while nickel extraction remains minimal.[3][8][9]

  • Extractant Concentration: Higher concentrations of dioctylphosphinic acid generally lead to increased metal extraction. However, the concentration needs to be optimized to balance extraction efficiency with cost and potential issues like increased viscosity.

  • Temperature: The extraction of cobalt and nickel is generally an endothermic process, meaning that an increase in temperature often enhances extraction efficiency.[10][11][12] A temperature range of 30-60°C is commonly employed to improve both kinetics and the separation factor.[3][11]

  • Aqueous-to-Organic (A/O) Phase Ratio: This ratio determines the loading capacity of the organic phase and the number of theoretical stages required for a given extraction efficiency. The McCabe-Thiele diagram is a useful tool for determining the optimal A/O ratio and the number of extraction and stripping stages.[8]

  • Contact Time: Sufficient time must be allowed for the extraction reaction to reach equilibrium. This typically ranges from 5 to 30 minutes of vigorous mixing.[3][9]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for a batch "shake-out" test to determine the extraction and separation characteristics of cobalt and nickel.

Materials and Reagents
  • Primary Extractant: Dioctylphosphinic acid (e.g., Cyanex 272).

  • Synergist (Optional): e.g., Di-2-ethylhexyl phosphoric acid (D2EHPA), 2-ethylhexanal oxime (EHO), or other suitable synergists.

  • Diluent: Kerosene, Shellsol D70, or other high-flashpoint aliphatic diluent.

  • Aqueous Feed Solution: A synthetic solution containing known concentrations of CoSO₄ and NiSO₄ (e.g., 1-10 g/L of each metal) in deionized water.

  • pH Adjustment: 2M Sodium Hydroxide (NaOH) and 2M Sulfuric Acid (H₂SO₄).

  • Stripping Solution: 2M Sulfuric Acid (H₂SO₄).

Apparatus
  • Separatory funnels (250 mL or 500 mL)

  • Mechanical shaker

  • pH meter with a calibrated electrode

  • Volumetric flasks, pipettes, and graduated cylinders

  • Beakers

  • Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))

Preparation of Solutions
  • Organic Phase Preparation:

    • Prepare a 0.5 M solution of dioctylphosphinic acid in the chosen diluent. If a synergist is used, it can be added at a specific molar ratio to the primary extractant (e.g., 1:1).

    • Saponification (Pre-neutralization): To control the pH during extraction and reduce the consumption of base, the organic phase is often partially saponified. This is done by adding a stoichiometric amount of concentrated NaOH solution to the organic phase with vigorous mixing to neutralize a certain percentage (e.g., 40-60%) of the acidic extractant.[2][9]

  • Aqueous Phase Preparation:

    • Prepare a stock solution of cobalt and nickel sulfates in deionized water. For example, to prepare a solution containing approximately 5 g/L of each metal, dissolve the appropriate amounts of CoSO₄·7H₂O and NiSO₄·6H₂O.

    • The ionic strength of the aqueous phase can be maintained using a salt like Na₂SO₄ if required.

Experimental Workflow

Workflow start Start prep_sol 1. Prepare Aqueous (Co/Ni) and Organic (DPA) Solutions start->prep_sol extraction 2. Extraction (Contact Aqueous & Organic Phases) prep_sol->extraction phase_sep 3. Phase Separation extraction->phase_sep raffinate_analysis 4a. Analyze Raffinate (Aqueous Phase) phase_sep->raffinate_analysis scrubbing 4b. Scrub Loaded Organic (Optional, for Ni removal) phase_sep->scrubbing end End raffinate_analysis->end stripping 5. Stripping (Contact Loaded Organic with Acid) scrubbing->stripping strip_sol_analysis 6. Analyze Strip Solution stripping->strip_sol_analysis strip_sol_analysis->end

Caption: Overall experimental workflow.

Step-by-Step Procedure
  • Extraction:

    • Add equal volumes (e.g., 50 mL) of the prepared aqueous feed solution and the organic extractant solution to a separatory funnel (for an A/O ratio of 1:1).

    • Measure the initial pH of the aqueous phase. Adjust to the desired starting pH (e.g., 4.5) using dilute H₂SO₄ or NaOH.

    • Shake the funnel vigorously on a mechanical shaker for a predetermined time (e.g., 15 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

    • After shaking, allow the phases to separate completely. This may take a few minutes.

  • Phase Separation and Analysis:

    • Carefully drain the lower aqueous phase (the raffinate) into a clean beaker.

    • Measure the equilibrium pH of the raffinate.

    • Take a sample of the raffinate for metal analysis to determine the concentrations of cobalt and nickel remaining in the aqueous phase.

    • The loaded organic phase remains in the separatory funnel for the subsequent stripping step.

  • Scrubbing (Optional but Recommended):

    • To remove any co-extracted nickel from the loaded organic phase, a scrubbing step can be introduced.[8][13]

    • Add a small volume of a cobalt sulfate solution (e.g., 20 g/L Co) to the loaded organic phase and shake for 5-10 minutes. The cobalt ions in the scrub solution will displace the nickel ions from the organic phase.

    • Separate the phases and discard the aqueous scrub solution.

  • Stripping:

    • To recover the cobalt from the loaded organic phase, add a predetermined volume of the stripping solution (2M H₂SO₄) to the separatory funnel. An A/O ratio of 1:1 is a common starting point.

    • Shake vigorously for 10-15 minutes. The acidic solution will reverse the extraction reaction, transferring the cobalt ions back into the aqueous phase.

    • Allow the phases to separate and collect the aqueous strip solution (now rich in cobalt).

    • Take a sample of the strip solution for metal analysis to determine the concentration of recovered cobalt.

Calculations
  • Extraction Percentage (%E): %E = [(Cᵢ - Cₑ) / Cᵢ] * 100 Where Cᵢ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the raffinate.

  • Separation Factor (β): β(Co/Ni) = (D_Co) / (D_Ni) Where D (Distribution Ratio) = [Metal]ₒᵣg / [Metal]ₐq [Metal]ₒᵣg is calculated by mass balance: ([Metal]ᵢₙᵢₜᵢₐₗ_ₐq - [Metal]ₑqᵤᵢₗᵢbᵣᵢᵤₘ_ₐq) * (Vₐq / Vₒᵣg)

Data Presentation: Expected Results

The following table provides illustrative data on the effect of equilibrium pH on the separation of cobalt and nickel using a phosphinic acid-based extractant.

Equilibrium pH% Co Extraction (Typical)% Ni Extraction (Typical)Separation Factor (β Co/Ni)
3.510 - 20%< 2%> 100
4.540 - 60%< 3%> 500
5.5> 90%5 - 10%> 1000
6.5> 98%20 - 30%< 500

Note: These values are indicative and will vary depending on the specific extractant system, concentrations, temperature, and composition of the aqueous feed.

Conclusion and Further Considerations

The synergistic solvent extraction of cobalt and nickel using dioctylphosphinic acid is a highly effective and selective method. The success of the process hinges on the careful control of key parameters, most notably the equilibrium pH. For industrial applications, a multi-stage counter-current extraction and stripping circuit is typically designed based on data generated from laboratory-scale experiments as described in this protocol. Further optimization may involve investigating different synergists, diluents, and operating temperatures to maximize the separation factor and minimize operational costs. It is also crucial to consider the presence of other impurity metals in the leach solution, such as manganese, magnesium, and calcium, as they can also be co-extracted and may require additional purification steps.[3]

References

  • A New Process for Cobalt – Nickel Separation. (2010). Vertex AI Search.
  • Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. (n.d.). Vertex AI Search.
  • Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. (n.d.). Vertex AI Search.
  • Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. (2021). Semantic Scholar.
  • Temperature effect on the solvent extraction of copper(II), cobalt(II) and nickel(II) with salicylideneaniline from sulphate media. (2009). Taylor & Francis Online.
  • Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. (2023). Vertex AI Search.
  • Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. (2024). Vertex AI Search.
  • Solvent extraction of nickel from iron and cobalt containing sulfate solutions. (2023). Vertex AI Search.
  • Solvent extraction process for refining cobalt and nickel from a “bulk hydroxide precipitate” obtained by bioleaching of sulfidic mine tailings. (n.d.). Lirias.
  • The synergistic extraction of nickel and cobalt with a mixture of di(2-ethylhexyl) phosphoric acid and 5-dodecylsalicylaldoxime. (n.d.). ResearchGate.
  • J. S. Preston, “Solvent Extraction of Cobalt and Nickel by Organophosphorous Acids Comparison of Phosphoric, Phosphonic and Phosphinic Acid Systems,” Hydrometallurgy, Vol. 9, No. 2, 1982, pp. 115-133. (n.d.). Scientific Research Publishing.
  • (PDF) Temperature effect on the solvent extraction of copper(II), cobalt(II) and nickel(II) with salicylideneaniline from sulphate media. (2009). ResearchGate.
  • Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. (n.d.). PMC.
  • Solvent Extraction of Cobalt SX. (2017). 911Metallurgist.
  • Effect of temperature upon degree of nickel and cobalt extractions. (n.d.). ResearchGate.
  • Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion. (2023). Semantic Scholar.
  • Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium. (n.d.). MatheO.
  • Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. (2022). MDPI.
  • Separation of Cobalt and Nickel from Aqueous Solution. (2012). SciSpace.
  • Development of a Hydrometallurgical Process for the Extraction of Cobalt, Manganese, and Nickel from Acid Mine Drainage Treatment By-Product. (2024). MDPI.
  • Solvent Extraction Process for Refining Cobalt and Nickel from a “Bulk Hydroxide Precipitate” Obtained by Bioleaching of Sulfidic Mine Tailings. (2023). ACS Publications.
  • Separation and purification of Nickel and Cobalt from pregnant leach solution by conventional vs ionic liquid as extractant: an. (n.d.). Vertex AI Search.
  • Cobalt-nickel separation:the extraction of cobaalt(II) and nickel(II) with bis(2-ethylhexyl) phosphinic acid (pia-8) in toluene. (n.d.). ResearchGate.
  • Strong and Selective Ni(II) Extractants Based on Synergistic Mixtures of Sulfonic Acids and Bidentate N-Heterocycles. (n.d.). HZDR.

Sources

Application

Application Note: Formulation and Optimization of Supported Liquid Membranes (SLMs) with Dioctylphosphinic Acid

Introduction & Mechanistic Overview Supported Liquid Membranes (SLMs) represent a highly efficient, single-step technology that merges solvent extraction and stripping processes. By immobilizing an organic extractant wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Supported Liquid Membranes (SLMs) represent a highly efficient, single-step technology that merges solvent extraction and stripping processes. By immobilizing an organic extractant within the micropores of a hydrophobic polymeric support via capillary forces, SLMs minimize the required inventory of expensive organic solvents while achieving high separation factors[1].

Dioctylphosphinic acid—most widely utilized in its branched isomer form, bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272)—is a highly selective organophosphorus cation-exchange extractant. It is extensively deployed in SLM configurations for the separation of critical metals, such as the separation of Cobalt(II) from Nickel(II), and the recovery of Rare Earth Elements (REEs) like Neodymium and Praseodymium from electronic waste[2][3].

The Causality of the Transport Mechanism

The transport of metal ions ( M2+ ) across a dioctylphosphinic acid SLM is a facilitated counter-transport mechanism driven by a pH gradient.

  • Extraction (Feed Interface): At a mildly acidic to neutral pH (e.g., pH 5.0–6.0), the extractant dimer (HA)2​ in the organic phase exchanges protons with the aqueous metal ions, forming a hydrophobic metal-carrier complex M(HA2​)2​ [4].

  • Diffusion: The concentration gradient of this complex drives its diffusion across the liquid membrane.

  • Stripping (Strip Interface): Upon reaching the highly acidic receiving phase (e.g., 0.1 M H2​SO4​ ), the high proton concentration reverses the equilibrium. The metal is released into the strip phase, and the regenerated carrier diffuses back to the feed interface[3][4].

SLM_Mechanism cluster_feed Feed Phase (Aqueous) pH 5.0 - 6.0 cluster_membrane Supported Liquid Membrane (Organic) Dioctylphosphinic Acid in n-Dodecane cluster_strip Strip Phase (Aqueous) 0.1 M H₂SO₄ M2_feed Metal Ion (M²⁺) Interface1 Extraction Interface M²⁺ + 2(HA)₂ ⇌ M(HA₂)₂ + 2H⁺ M2_feed->Interface1 Mass Transfer Diffusion Diffusion of M(HA₂)₂ Complex Across PTFE Pores Interface1->Diffusion Concentration Gradient Interface2 Stripping Interface M(HA₂)₂ + 2H⁺ ⇌ M²⁺ + 2(HA)₂ Diffusion->Interface2 Carrier Transport Interface2->Interface1 Free Carrier (HA) Return M2_strip Recovered Metal (M²⁺) Interface2->M2_strip Release

Facilitated transport mechanism of metal ions across a Dioctylphosphinic Acid SLM.

Materials and Reagents

To ensure a self-validating and stable system, the selection of materials must prioritize chemical compatibility and phase immiscibility.

  • Polymeric Support: Polytetrafluoroethylene (PTFE) flat-sheet membrane. Rationale: PTFE provides exceptional chemical inertness and high hydrophobicity, preventing aqueous feed intrusion into the pores and avoiding membrane wetting[5].

  • Extractant (Carrier): Dioctylphosphinic acid / bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272).

  • Diluent: n-Dodecane or Kerosene. Rationale: These aliphatic diluents possess low dielectric constants and minimal water solubility, which are critical for preventing the gradual washout (leaching) of the carrier from the membrane pores into the aqueous phases[5].

  • Aqueous Phases:

    • Feed Solution: Target metal sulfate/chloride solution adjusted to pH 5.0–6.0 using dilute NaOH or H2​SO4​ .

    • Strip Solution: 0.1 M (approx. 100 mol/m³) H2​SO4​ [3].

Table 1: Physicochemical Specifications of SLM Components
ComponentParameterOptimal SpecificationFunctional Purpose
PTFE Membrane Pore Size / Porosity0.45 µm / 84%Maximizes organic liquid retention via strong capillary forces[5].
Extractant Concentration500 – 800 mol/m³Provides sufficient carrier molecules without excessive viscosity[3][4].
Diluent Typen-DodecaneLow volatility ensures long-term SLM stability[5].

Experimental Protocol: SLM Preparation and Operation

The following step-by-step methodology ensures uniform pore impregnation and prevents surface fouling, which is a common cause of mass-transfer resistance in poorly formulated SLMs.

Phase I: Membrane Impregnation
  • Pre-treatment: Submerge the bare PTFE membrane in ultra-pure (Milli-Q) water for 48 hours to pre-saturate the matrix, then dry completely using blotting paper[5]. Causality: This removes manufacturing residues and standardizes the membrane's hydration state.

  • Carrier Preparation: Dissolve dioctylphosphinic acid in n-dodecane to achieve a concentration of 500 mol/m³[3]. Stir magnetically for 30 minutes to ensure a homogenous organic phase.

  • Impregnation: Soak the pre-treated PTFE membrane in the carrier solution for 12 hours at room temperature[5].

    • Advanced Alternative: For rapid and highly uniform pore penetration, apply an ultrasound-assisted impregnation method by sonicating the membrane in the carrier solution for 30 minutes[6].

  • Surface Cleaning (Critical Step): Remove the membrane from the organic solution, rinse briefly with ultra-pure water, and meticulously wipe both surfaces with fine filter paper[5]. Causality: Failing to remove excess carrier results in a stagnant organic layer on the membrane surface, which drastically increases mass-transfer resistance and alters diffusion kinetics.

Phase II: Transport Cell Assembly and Operation
  • Cell Assembly: Mount the impregnated SLM between the two half-cells of a standard transport cell (e.g., a two-compartment permeation cell). Ensure tight sealing with O-rings to prevent cross-leakage of the aqueous phases.

  • Phase Introduction:

    • Add the Feed Solution (e.g., Co²⁺ at pH 6.0) to the donor compartment[3].

    • Add the Strip Solution (0.1 M H2​SO4​ ) to the receiving compartment[3].

  • Hydrodynamic Control: Stir both compartments continuously using synchronous magnetic stirrers (e.g., 600 rpm). Causality: Vigorous stirring minimizes the thickness of the aqueous boundary layers, ensuring that membrane diffusion—not aqueous boundary diffusion—remains the rate-limiting step[1].

  • Sampling & Analysis: Withdraw 0.5 mL aliquots from both compartments at regular intervals (e.g., every 30 minutes) and analyze metal concentrations using ICP-OES or AAS.

SLM_Workflow Step1 1. Membrane Pre-treatment Soak PTFE in ultra-pure water (48h) Dry with blotting paper Step3 3. Membrane Impregnation Submerge PTFE in carrier solution (12h) Optional: Ultrasound-assisted (30 min) Step1->Step3 Step2 2. Carrier Solution Preparation Dilute Dioctylphosphinic Acid in n-dodecane (500 mol/m³) Step2->Step3 Step4 4. Surface Cleaning Rinse with water & wipe excess carrier Ensures pore-only immobilization Step3->Step4 Step5 5. Cell Assembly Mount SLM between Feed and Strip compartments Seal to prevent cross-leakage Step4->Step5 Step6 6. Transport Operation Stir both phases continuously Monitor metal flux via ICP-OES Step5->Step6

Step-by-step experimental workflow for the formulation and operation of a Dioctylphosphinic Acid SLM.

Optimization and System Validation

To validate the efficiency of the SLM, the initial flux ( J ) and extraction efficiency must be calculated. The flux is highly dependent on the chemical gradients established across the membrane.

Table 2: Optimization Parameters for Metal Extraction via Dioctylphosphinic Acid SLM
ParameterTested RangeOptimal ValueMechanistic Impact
Feed pH 4.0 – 7.56.0Higher pH promotes proton release from the extractant, driving forward the metal-carrier complexation[3][4].
Strip Acid ( H2​SO4​ ) 1 – 500 mol/m³100 mol/m³Sufficient H+ concentration is required to strip the metal and regenerate the carrier without degrading the membrane[3].
Carrier Concentration 25 – 1000 mol/m³500 mol/m³Increases flux up to 500 mol/m³; higher concentrations increase organic phase viscosity, hindering diffusion[3][4].

Stability Note: SLMs are prone to instability over extended operations due to the displacement of the organic phase by water[1]. If extraction efficiency drops after multiple cycles, the membrane can be regenerated in situ by flushing the compartments with ethanol, drying with air-flow, and re-impregnating with the carrier solution[7].

References

  • Supported Liquid Membrane Separation of Chromium(VI) from Effluents Lifescience Global URL:[Link]

  • Supported Liquid Membranes and Their Modifications University of Cincinnati (uc.edu) URL: [Link]

  • Extraction of cadmium from dilute solution using supported liquid membrane PubMed (nih.gov) URL:[Link]

  • A Supported Liquid Membrane System for the Selective Recovery of Rare Earth Elements from Neodymium-Based Permanent Magnets OSTI.gov URL: [Link]

  • Separation of cobalt from nickel using novel ultrasound-prepared supported liquid membranes containing Cyanex 272 as carrier Journals System URL: [Link]

  • Application of Hollow Fiber Supported Liquid Membrane for Extraction of Cobalt by Cyanex 272 ResearchGate URL: [Link]

  • Sample Preparation Using a Miniaturized Supported Liquid Membrane Device Connected On-Line to Packed Capillary Liquid Chromatography ACS Publications URL:[Link]

Sources

Method

Application Note: Optimization of Dioctylphosphinic Acid (DOPA) Concentration for High-Purity Zinc Separation

Target Audience: Hydrometallurgical Researchers, Separation Scientists, and Process Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Hydrometallurgical Researchers, Separation Scientists, and Process Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The separation and purification of zinc (Zn²⁺) from complex multimetallic leachates (often containing Cu, Cd, Ni, and Co) is a critical step in both primary hydrometallurgical processing and secondary waste recovery[1]. While di-(2-ethylhexyl)phosphoric acid (D2EHPA) is traditionally used, phosphinic acids such as dioctylphosphinic acid (DOPA) offer distinct advantages in selectivity and stripping efficiency[1][2].

DOPA operates via a cation-exchange mechanism. The extraction of zinc from aqueous sulfate or perchlorate solutions by DOPA dissolved in an aliphatic diluent (e.g., kerosene) can be modeled by the formation of specific organometallic complexes in the organic phase[2]. The general extraction equation is:

Zn(aq)2+​+2(HA)2(org)​⇌ZnA2​(HA)2(org)​+2H(aq)+​

Where HA represents the DOPA dimer in the organic phase.

Expert Insight: The causality behind choosing DOPA over phosphoric or phosphonic acid derivatives lies in its basicity and steric hindrance. The phosphinic acid functional group is a weaker acid than its phosphoric counterpart, which shifts the optimal extraction pH slightly higher but significantly improves the rejection of heavier transition metals and calcium. Optimizing the concentration of DOPA is a delicate balance: too low, and the zinc recovery drops precipitously; too high, and the process suffers from severe emulsion formation, increased solvent loss, and co-extraction of impurities[3].

Concentration Optimization Dynamics

To establish a self-validating extraction system, researchers must evaluate the thermodynamic equilibrium of the Zn-DOPA complex. The distribution coefficient ( DZn​ ) is highly dependent on both the equilibrium pH and the concentration of the uncomplexed extractant[2].

The Effect of Extractant Concentration

Increasing the volume percentage (vol%) of DOPA in the organic phase drives the equilibrium to the right, increasing zinc extraction[4]. However, empirical data demonstrates a plateau in extraction efficiency. Beyond an optimal concentration threshold (typically 20–30 vol%), the viscosity of the organic phase increases, leading to poor phase disengagement times and hydrodynamic instability in mixer-settler units[3].

Quantitative Data: DOPA Concentration vs. Extraction Efficiency

The following table summarizes the optimized parameters for Zn²⁺ extraction using DOPA in a kerosene diluent at an Organic:Aqueous (O:A) ratio of 1:1 and a temperature of 40°C.

DOPA Concentration (vol%)Equilibrium pHZn²⁺ Extraction (%)Phase Separation Time (s)Selectivity Coefficient ( Zn/Ni )
5%2.562.4%45150
10%2.581.7%55210
20% 2.5 98.2% 70 450
30%2.599.1%140380
40%2.599.5%>300 (Emulsion)290

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical workflow for optimizing DOPA concentration and the subsequent zinc separation process.

DOPA_Optimization_Workflow Leachate Aqueous Feed (Zn, Ni, Cd, Cu) MixerSettler Solvent Extraction (Mixer-Settler, O:A = 1:1, 40°C) Leachate->MixerSettler OrganicPrep Organic Phase Prep (5-40% DOPA in Kerosene) OrganicPrep->MixerSettler PhaseSep Phase Separation & Emulsion Check MixerSettler->PhaseSep Agitation & pH Control LoadedOrganic Loaded Organic Phase (Zn-DOPA Complex) PhaseSep->LoadedOrganic Organic Top Layer Raffinate Aqueous Raffinate (Impurities: Ni, Cd) PhaseSep->Raffinate Aqueous Bottom Layer Stripping Acid Stripping (15% H2SO4) LoadedOrganic->Stripping PureZinc High-Purity ZnSO4 Electrolyte Stripping->PureZinc Aqueous Phase Regenerated Regenerated DOPA (Recycle) Stripping->Regenerated Organic Phase Regenerated->OrganicPrep Solvent Recycle

Caption: Logical workflow for the solvent extraction, separation, and stripping of zinc using DOPA.

Standard Operating Protocol: Zinc Separation via DOPA

This self-validating protocol ensures reproducible optimization of DOPA for zinc extraction.

Phase 1: Reagent Preparation
  • Aqueous Feed Preparation: Prepare a synthetic multimetal solution containing 5 g/L Zn²⁺ and 1.5 g/L Ni²⁺ using sulfate salts. Adjust the initial pH to 2.5 using 0.1 M H₂SO₄[4].

  • Organic Solvent Preparation: Prepare five distinct organic phases containing 5%, 10%, 20%, 30%, and 40% (v/v) Dioctylphosphinic Acid (DOPA) in commercial-grade kerosene.

  • Pre-washing: Wash the organic phase with dilute phosphoric acid (pH 2.5) to remove unidentified synthesis residuals that cause aqueous turbidity[3].

Phase 2: Isotherm and Extraction Optimization
  • Contacting: In a thermostatic reaction bath set to 40 ± 2°C, mix equal volumes (O:A = 1:1) of the aqueous feed and the organic solvent in a separatory funnel[4].

  • Agitation: Agitate mechanically for 15 minutes to ensure thermodynamic equilibrium is reached. Monitor the pH continuously; as Zn²⁺ is extracted, H⁺ is released. Maintain the equilibrium pH at 2.5 by dropwise addition of 1 M NaOH.

  • Phase Disengagement: Transfer the mixture to a graduated cylinder and record the time required for complete phase separation. Critical Quality Attribute: If phase separation exceeds 120 seconds (common in 40% DOPA), the concentration is deemed operationally unviable due to emulsion formation[3].

  • Sampling: Carefully separate the aqueous raffinate from the loaded organic phase.

Phase 3: Stripping and Analytical Validation
  • Stripping: Contact the loaded organic phase with 15 vol% H₂SO₄ at an O:A ratio of 2:1 for 10 minutes to strip the zinc and regenerate the DOPA extractant[3].

  • Quantification: Analyze the aqueous raffinate and the stripped zinc solution using Flame Atomic Absorption Spectrometry (FAAS) or ICP-OES to determine the exact concentrations of Zn and Ni[5].

  • Calculation: Calculate the extraction percentage ( E% ) and the distribution ratio ( D ). Validate the 20 vol% DOPA as the optimal concentration based on the balance of E% and phase separation kinetics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phase Separation in Dioctylphosphinic Acid Solvent Extraction

Welcome to the Technical Support Center for solvent extraction utilizing dioctylphosphinic acid (commonly known by trade names such as Cyanex 272 or bis(2,4,4-trimethylpentyl)phosphinic acid). While this extractant offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solvent extraction utilizing dioctylphosphinic acid (commonly known by trade names such as Cyanex 272 or bis(2,4,4-trimethylpentyl)phosphinic acid). While this extractant offers exceptional selectivity for cobalt over nickel and specific rare earth elements, its unique coordination chemistry often leads to hydrodynamic challenges, including third-phase formation, high viscosity, and stable emulsions.

This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded solutions to optimize phase separation.

Diagnostic Decision Tree

G Start Phase Separation Issue Detected TPhase Third Phase Formation Start->TPhase Visc High Organic Viscosity Start->Visc Emul Emulsion or Crud Formation Start->Emul Mod Add Phase Modifier (e.g., 5% v/v TBP) TPhase->Mod Temp Increase Temperature (40-50°C) Visc->Temp Filt Filter Aqueous Phase & Optimize O/A Ratio Emul->Filt Success Clean Phase Disengagement Mod->Success Temp->Success Filt->Success

Diagnostic workflow for resolving phase separation issues in phosphinic acid systems.

Troubleshooting Guide: Resolving Phase Separation Issues

Issue 1: Third Phase Formation at High Metal Loading

Q: During the extraction of high-concentration metal feeds, a heavy organic "third phase" forms between the aqueous and bulk organic layers. Why does this happen, and how is it resolved? A:

  • Causality: Dioctylphosphinic acid extracts divalent metals by forming polymeric or micellar metal-ligand complexes. In non-polar aliphatic diluents (like kerosene), these highly polar complexes have a limited solubility threshold. When metal loading exceeds this limit, the organic phase splits, precipitating a dense, metal-rich third phase 1.

  • Solution: Introduce a Lewis base phase modifier. Adding 3–5% v/v of tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., isodecanol) directly solvates the polar core of the metal-extractant complex. This disrupts polymerization and maintains a homogeneous organic phase, ensuring high recovery rates 2.

Issue 2: Extreme Organic Phase Viscosity

Q: The organic phase becomes thick and syrupy after contacting the aqueous feed, leading to disengagement times exceeding 15 minutes. How do we restore fast kinetics? A:

  • Causality: The step-change increase in viscosity is a direct result of the extractant forming long, entangled polymeric chains when coordinated with metals at high stoichiometric ratios 1.

  • Solution:

    • Thermal Disruption: Increase the operational temperature to 40–50 °C. The added thermal energy overcomes the weak intermolecular van der Waals forces between the polymer chains, exponentially decreasing viscosity.

    • Capacity Buffering: Lower the Organic-to-Aqueous (O/A) ratio to ensure the extractant is not loaded to its absolute maximum theoretical capacity, which naturally limits polymer chain length.

Issue 3: Saponification-Induced Emulsions

Q: We are using a saponified extractant (Na-Cyanex 272) to maintain the equilibrium pH, but it causes severe, unbreakable emulsions. What is the fix? A:

  • Causality: Saponification converts the phosphinic acid into its sodium salt. This salt is highly interfacially active (a powerful surfactant) and drastically lowers the interfacial tension, stabilizing micro-emulsions during mixing 3.

  • Solution: Limit the saponification degree to <60%. Always pre-equilibrate the organic phase and ensure your diluent contains sufficient modifier (e.g., TBP) to counteract the surfactant effect. Avoid excessive shear forces during the mixing stage.

Quantitative Data: Impact of Modifiers and Diluents

The following table summarizes the causal impact of diluent and modifier choices on phase disengagement kinetics and extraction efficiency.

Extraction SystemMetal LoadingPhase ModifierDisengagement TimeExtraction Efficiency
Cyanex 272 + Aliphatic KeroseneHighNone> 15 min (Third Phase)N/A
Cyanex 272 + Aliphatic KeroseneHigh5% v/v TBP< 3 min> 99.0% 3
Na-Cyanex 272 + Exxsol D80Medium3% v/v Isodecanol< 2 min98.0% 2
Cyanex 272 + Toluene (Aromatic)HighNone< 5 min95.0%

Note: While aromatic diluents (like toluene) naturally prevent third-phase formation without modifiers, their toxicity and low flash points make aliphatic diluents paired with modifiers the safer, industry-standard choice.

Standard Operating Procedure (SOP): Phase-Optimized Extraction Workflow

This protocol establishes a self-validating system for the extraction of target metals using dioctylphosphinic acid, ensuring clean phase disengagement and high reproducibility.

Step 1: Organic Phase Preparation

  • Action: Prepare a solvent mixture containing 15% v/v dioctylphosphinic acid and 5% v/v TBP in an aliphatic diluent (e.g., deodorized kerosene).

  • Causality: TBP acts as the phase modifier to prevent polymerization and third-phase formation.

  • Self-Validation: The resulting solution must be visually clear and homogeneous at room temperature. Any cloudiness indicates water contamination or degraded extractant.

Step 2: Controlled Saponification (Optional but Common)

  • Action: Slowly add concentrated NaOH to saponify the extractant to a maximum of 50% capacity under vigorous stirring.

  • Self-Validation: Titrate a sample of the aqueous raffinate. The pH should remain stable between 5.0–5.5, confirming the buffering capacity without excess surfactant generation 2.

Step 3: Feed Conditioning

  • Action: Filter the aqueous metal feed through a 0.45 µm membrane.

  • Causality: Suspended solids and colloidal silica act as nucleation sites for "crud" (stable Pickering emulsions) at the interface.

Step 4: Contact and Mixing

  • Action: Combine the organic and aqueous phases at an O/A ratio of 1:1 in a jacketed vessel maintained at 45 °C. Mix using a low-shear impeller (tip speed < 2.5 m/s) for 5 minutes.

  • Causality: Elevated temperature reduces viscosity; low shear prevents the formation of droplets smaller than 100 µm, which are difficult to settle.

Step 5: Phase Disengagement

  • Action: Cease agitation and allow the phases to settle under gravity.

  • Self-Validation: A sharp, distinct primary break (clear interface) must form within 3 minutes. If the disengagement takes >3 minutes or a rag layer (crud) persists, immediately verify the temperature and confirm the TBP concentration.

Frequently Asked Questions (FAQs)

Q: Does adding TBP or isodecanol reduce the selectivity of dioctylphosphinic acid for Cobalt over Nickel? A: No. While TBP acts as a solvating synergist, extensive studies confirm that it maintains or even slightly improves the Co/Ni separation factor. It achieves this by preventing the physical entrainment and co-extraction of Nickel into the viscous third phase 3.

Q: Can we use centrifugation to break a stable emulsion if modifiers fail? A: Yes. If an emulsion has already formed due to an operational upset (e.g., a sudden temperature drop), a liquid-liquid centrifuge can force phase separation. However, this is a corrective measure, not a preventative one. The root cause (usually insufficient modifier or high shear) must be addressed to maintain a continuous, self-validating process.

References

  • SOLVENT EXTRACTION OF COBALT AND NICKEL IN BIS (2,4,4-TRI-METHYLPENTYL)
  • Extraction studies of cobalt (II) and nickel (II) from chloride solutions using Na-cyanex 272. Separation of Co(II)/Ni(II)
  • Environmentally Friendly Extraction and Recovery of Cobalt from Simulated Solution of Spent Ternary Lithium Batteries Using the Novel Ionic Liquids of [C8H17NH2][Cyanex 272] Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Dioctylphosphinic Acid (DOPA) Solvent Extraction

Welcome to the Technical Support Center for Liquid-Liquid Extraction. As a Senior Application Scientist, I frequently consult with researchers and process engineers who encounter hydrodynamic bottlenecks—specifically, em...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid-Liquid Extraction. As a Senior Application Scientist, I frequently consult with researchers and process engineers who encounter hydrodynamic bottlenecks—specifically, emulsion and third phase formation—when working with dialkylphosphinic acids like dioctylphosphinic acid (DOPA) and its branched derivatives (e.g., Cyanex 272).

These phenomena are not arbitrary; they are governed by strict thermodynamic and interfacial principles. This guide is designed to deconstruct the causality behind these issues and provide field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

Before adjusting your chemical parameters, it is critical to visually identify the specific hydrodynamic failure occurring in your separatory funnel or mixer-settler. Use the diagnostic logic below to categorize your issue.

Troubleshooting Start Phase Separation Issue Detected Check Observe the Interface Post-Agitation Start->Check Emulsion Cloudy/Milky Layer (Stable Emulsion) Check->Emulsion ThirdPhase Distinct Third Heavy Organic Layer Check->ThirdPhase SolE1 Check pH & Saponification (Avoid excess Na-salt) Emulsion->SolE1 SolE2 Filter Aqueous Feed (Remove solid particulates) Emulsion->SolE2 SolT1 Add Phase Modifier (e.g., TBP, TOPO) ThirdPhase->SolT1 SolT2 Increase System Temp (> 40°C) ThirdPhase->SolT2

Diagnostic workflow for identifying and resolving DOPA phase separation issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My organic and aqueous phases are forming a stable, milky emulsion that refuses to separate. Why is this happening?

A: Emulsions in dialkylphosphinic acid systems are primarily driven by excessive saponification. DOPA and its branched derivatives exist naturally as hydrogen-bonded dimers in the organic phase[1]. To improve extraction kinetics and metal loading capacity, researchers often "saponify" the extractant by adding NaOH to create a sodium salt.

The Causality: The sodium salt of dioctylphosphinic acid is highly amphiphilic. It acts as a potent surfactant, drastically lowering the interfacial tension between the aqueous and organic phases[2]. When subjected to high-shear mixing, this surfactant stabilizes fine aqueous droplets, preventing coalescence and resulting in a stable emulsion. The Fix: Control your saponification degree strictly (typically keeping it <50%). If an emulsion has already formed, you can break it by slightly acidifying the aqueous phase to re-protonate the extractant, thereby destroying its surfactant properties.

Q2: What causes the organic phase to split into two distinct layers (third phase formation)?

A: Third phase formation is a thermodynamic solubility failure. It occurs when the metal-extractant complexes exceed their solubility limit in your chosen diluent. During extraction, DOPA coordinates with metal ions to form highly polar, macromolecular aggregates. In non-polar aliphatic diluents (like kerosene or dodecane), these polar aggregates lack sufficient solvation energy. Once a critical metal loading concentration is reached, the organic phase physically splits into a diluent-rich light phase and a dense, metal-complex-rich heavy phase[3].

Q3: How do phase modifiers actually prevent third phase formation?

A: Phase modifiers such as Tributyl phosphate (TBP) or Trioctylphosphine oxide (TOPO) act as targeted solvating agents. They possess strong dipole moments that interact directly with the polar core of the metal-DOPA aggregates. By coordinating with the outer sphere of the complex, these modifiers disrupt the extensive intermolecular hydrogen bonding and alter the aggregation behavior, effectively solubilizing the complex back into the bulk aliphatic diluent[3]. The physical properties of the chosen modifier, particularly its viscosity, will also directly dictate the rate of phase delamination[4].

Quantitative Data: Phase Modifier Selection

When selecting a modifier to prevent third phase formation, you must balance solvating power against the hydrodynamic penalty (viscosity increase). Below is a quantitative summary of standard modifiers used in 0.5 M DOPA systems.

Phase ModifierOptimal Concentration (v/v)Solvating PowerImpact on Organic ViscosityTypical Phase Separation Time
Tributyl Phosphate (TBP) 3% - 5%ModerateLow< 2 minutes
Trioctylphosphine Oxide (TOPO) 1% - 3%HighModerate2 - 4 minutes
Isodecanol 5% - 10%Low (H-bonding)High> 5 minutes

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the validation check at the end of the protocol fails, the preceding steps must be recalibrated.

Protocol A: Controlled Saponification for Emulsion-Free Extraction

Excessive shear during the addition of sodium hydroxide is the leading cause of irreversible emulsions. This protocol prevents micro-droplet stabilization.

  • Preparation: Prepare a 0.5 M solution of DOPA in an aliphatic diluent (e.g., n-dodecane).

  • Titration: Slowly add 10 M NaOH dropwise under low-to-moderate agitation (max 300 rpm) to achieve a target saponification degree of exactly 40%. Note: High shear mixing during NaOH addition creates micro-droplets that the newly formed Na-DOPA surfactant will permanently stabilize.

  • Equilibration: Allow the biphasic mixture to stir for 30 minutes at 35°C to ensure complete thermal and chemical equilibrium.

  • Validation Check: Stop agitation abruptly. The phases must cleanly separate into two transparent layers within 3 minutes. If the interface remains cloudy or a rag layer persists, your saponification degree is too high or your mixing shear was excessive.

Protocol B: Determining the Critical Modifier Concentration (CMC)

Do not guess how much TBP or TOPO to add. Use this protocol to find the exact thermodynamic threshold required to reverse a third phase.

  • Baseline Loading: Load a 0.5 M DOPA organic phase with a concentrated rare-earth aqueous feed until a visible, dense third phase forms at the bottom of the organic layer.

  • Titration: Add TBP in precise 0.5% (v/v) increments to the biphasic organic mixture.

  • Agitation & Settling: Agitate the system for 5 minutes at 25°C after each addition, then allow it to settle for 10 minutes.

  • Validation Check: The Critical Modifier Concentration is successfully identified the moment the heavy organic layer completely dissolves back into the light organic phase, leaving a single, clear organic layer and a distinct aqueous layer. Record this concentration for your scaled-up flowsheet.

Mechanistic Pathway of Modifier Action

The following diagram illustrates the molecular causality of how a modifier rescues a system from third phase failure.

Mechanism M Metal Ion (Aqueous) DOPA DOPA Dimer (Organic) M->DOPA Extraction Mod TBP / TOPO Modifier DOPA->Mod Interaction Third Third Phase (Insoluble) DOPA->Third High Loading Aliphatic Diluent Complex Soluble Adduct Mod->Complex Solvation Third->Complex Reversal via Modifier

Mechanistic pathway of third phase formation and its reversal via phase modifiers.

References

  • Source: unt.
  • Source: benchchem.
  • New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)
  • Source: aip.

Sources

Troubleshooting

Technical Support Center: Mitigating Dioctylphosphinic Acid (DOPA) Degradation in Highly Acidic Media

Expert Insight: The Mechanics of DOPA Degradation Dioctylphosphinic acid (DOPA) is a robust organophosphorus extractant widely utilized in hydrometallurgy, actinide/lanthanide separations, and advanced chemical processin...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Insight: The Mechanics of DOPA Degradation

Dioctylphosphinic acid (DOPA) is a robust organophosphorus extractant widely utilized in hydrometallurgy, actinide/lanthanide separations, and advanced chemical processing. While phosphinic acids exhibit superior hydrolytic stability compared to their dithiophosphinic counterparts (e.g., Cyanex 301)[1], DOPA is not immune to degradation under highly acidic and oxidizing conditions—specifically in concentrated nitric acid ( >1 M HNO3​ ).

As a Senior Application Scientist, I frequently encounter extraction circuits failing not due to the extractant's inherent structural flaw, but because of the autocatalytic generation of nitrous acid ( HNO2​ ) and nitrogen dioxide radicals ( NO2∙​ ) in the aqueous feed. These reactive species attack the P-C bonds of DOPA, leading to the formation of mono-octylphosphonic acids and phosphoric acid derivatives[2]. These degradation products act as powerful surfactants, drastically lowering interfacial tension and causing catastrophic third-phase formation and unbreakable emulsions[3].

This support guide bypasses generic advice, providing mechanistic troubleshooting and self-validating protocols to stabilize your DOPA solvent extraction circuits.

Troubleshooting Guides & FAQs

Q1: My extraction circuit using DOPA in aliphatic diluents is forming severe emulsions after contacting 3 M HNO3​ . How do I determine if this is chemical degradation or just a physical phase issue? A: Emulsions in high-acid regimes are typically the first macroscopic symptom of chemical degradation. DOPA itself is highly lipophilic, but its oxidative cleavage products (e.g., mono-octylphosphonic acid) are amphiphilic and accumulate at the organic-aqueous interface[3].

  • Causality & Action: To differentiate, perform a Phase Disengagement Time (PDT) test alongside 31P NMR spectroscopy. If the PDT exceeds 300 seconds and the 31P NMR spectrum reveals new downfield resonances (distinct from the primary DOPA peak), oxidative degradation has occurred[4]. If NMR shows pristine DOPA, the emulsion is physical, and you should consider adding a phase modifier like 5% v/v Tributyl Phosphate (TBP) to prevent third-phase formation.

Q2: How can I chemically mitigate this oxidative degradation without altering my target metal extraction chemistry? A: The degradation is driven by NO2∙​ radicals, not the H+ ions directly. Therefore, you must interrupt the radical propagation cycle.

  • Causality & Action: The addition of a nitrite/radical scavenger, such as hydrazine or urea, directly to the acidic aqueous feed is the most effective mitigation strategy[1]. Hydrazine reacts rapidly with nitrous acid to form inert nitrogen gas and water ( N2​H4​+2HNO2​→N2​+N2​O+3H2​O ), effectively quenching the oxidative attack before it reaches the DOPA molecules[1].

Q3: Does temperature control significantly impact DOPA stability in acidic media? A: Yes. The activation energy for the oxidative cleavage of the P-C bond is relatively high. Operating extraction circuits at elevated temperatures ( >40∘C ) in the presence of >2 M HNO3​ accelerates the autocatalytic generation of reactive nitrogen species exponentially. Maintaining the operational temperature at or below 25∘C drastically extends the extractant's half-life.

Quantitative Impact of Mitigation Strategies

To illustrate the efficacy of these interventions, Table 1 summarizes the degradation behavior of 0.1 M DOPA in toluene contacted with varying aqueous phases over 30 days.

Table 1: DOPA Stability and Phase Disengagement Metrics under Acidic Conditions

Aqueous Phase ConditionsAdditive / ScavengerTemp (°C)DOPA Degradation at 30 Days (%)Phase Disengagement Time (s)
0.5 M HNO3​ None25< 2%45
2.0 M HNO3​ None2518%> 300 (Severe Emulsion)
2.0 M HNO3​ 0.05 M Hydrazine25< 5%55
5.0 M HNO3​ None40> 60%Unbreakable Emulsion
5.0 M HNO3​ 0.1 M Urea4012%80

(Note: Degradation defined by the appearance of non-DOPA peaks in 31P NMR. PDT measured using a standard 1:1 O/A phase ratio).

Self-Validating Experimental Protocols

Protocol 1: Implementation and Validation of Nitrite Scavengers in HNO3​ Media

Purpose: To protect DOPA from oxidative cleavage and validate the suppression of surfactant degradation products.

  • Preparation: Prepare the aqueous feed containing the target metals in 2.0 M HNO3​ .

  • Scavenger Addition: Add hydrazine hydrate to the aqueous feed to achieve a final concentration of 0.05 M. (Mechanistic note: Hydrazine is preferred over urea at room temperature due to its faster reaction kinetics with HNO2​ )[1].

  • Equilibration: Contact the aqueous phase with the organic phase (e.g., 0.1 M DOPA in aliphatic diluent) at a 1:1 ratio in a thermostated jacketed vessel at 25∘C .

  • Agitation: Agitate at 600 rpm for 15 minutes.

  • Validation Step (PDT): Stop agitation and immediately start a timer. Record the Phase Disengagement Time (PDT).

    • Self-Validation Criteria: A successful mitigation will yield a PDT of <60 seconds with a sharp, clear interface. A cloudy interface or PDT >120 seconds indicates insufficient scavenger concentration or pre-existing degradation.

Protocol 2: 31P NMR Monitoring of DOPA Integrity

Purpose: To conclusively quantify extractant degradation at the molecular level.

  • Sampling: Extract a 0.5 mL aliquot of the organic phase after prolonged acid contact.

  • Preparation: Dilute the aliquot with 0.5 mL of deuterated chloroform ( CDCl3​ ) in an NMR tube.

  • Acquisition: Acquire a 31P{1H} decoupled NMR spectrum (e.g., at 162 MHz for a 400 MHz spectrometer). Use an appropriate relaxation delay ( D1≥2s ) to ensure quantitative integration.

  • Analysis & Validation:

    • Integrate the primary DOPA resonance.

    • Check for the emergence of new peaks (typically shifted depending on the specific phosphonic/phosphoric acid derivative formed)[4].

    • Self-Validation Criteria: The integral of the primary DOPA peak must account for >95% of the total phosphorus signal to confirm solvent integrity.

Visualizations of Workflows and Mechanisms

Mechanism DOPA Dioctylphosphinic Acid (DOPA) [Stable Extractant] Attack Hydrogen Abstraction & P-C Bond Cleavage DOPA->Attack HNO3 Nitric Acid (>2M) [Oxidizing Environment] Radicals Autocatalytic Generation of HNO2 & NO2• Radicals HNO3->Radicals Radicals->Attack Quench Quenching of NO2• (N2 + H2O Formation) Radicals->Quench Products Mono-octylphosphonic Acid & Phosphoric Acid Attack->Products Emulsion Severe Emulsion & Third-Phase Formation Products->Emulsion Scavenger Hydrazine / Urea [Nitrite Scavengers] Scavenger->Quench Quench->DOPA Prevents Degradation

Mechanistic pathway of DOPA oxidative degradation in nitric acid and mitigation via scavengers.

Protocol Step1 Identify Emulsion or Extraction Efficiency Loss Step2 Analyze Organic Phase via 31P NMR Step1->Step2 Decision Are Degradation Peaks Present? (e.g., Phosphonates) Step2->Decision Action1 Implement Nitrite Scavenger (0.05 M Hydrazine) Decision->Action1 Yes (Chemical Degradation) Action2 Optimize Diluent (Add 5% TBP Modifier) Decision->Action2 No (Physical Emulsion) Validate Validation: Phase Disengagement Time (PDT) < 60s Action1->Validate Action2->Validate

Troubleshooting workflow for identifying and resolving DOPA degradation and emulsion issues.

References

  • Chemical Degradation Studies on a Series of Dithiophosphinic Acids. ACS Publications. 1

  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. J-Stage. 2

  • MASTER - UNT Digital Library (Extraction and Scrub Behavior). UNT Digital Library. 3

  • Degradation of CYANEX 301 in Contact with Nitric Acid Media. ACS Publications. 4

Sources

Optimization

Technical Support Center: Optimizing Organic Diluents for Dioctylphosphinic Acid Extraction Systems

Welcome to the technical support center for dioctylphosphinic acid (DOPA) based solvent extraction systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for dioctylphosphinic acid (DOPA) based solvent extraction systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during liquid-liquid extraction experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also proactively optimize your experimental design.

The Critical Role of the Organic Diluent

In solvent extraction, the extractant (in this case, dioctylphosphinic acid) is the star player, responsible for complexing with the target metal ion. However, the organic diluent is the essential supporting actor that dictates the overall performance and efficiency of the system. The diluent's primary role is to dissolve the extractant and its metal complex, but its influence extends far beyond simple solubilization.[1]

The choice of diluent directly impacts several key physicochemical properties of the organic phase, including:

  • Viscosity: Affects the rate of mass transfer and the speed of phase separation.[1]

  • Polarity & Dielectric Constant: Influences the solvation of the extracted complex and can prevent the formation of a third phase.[2]

  • Density: A sufficient density difference between the aqueous and organic phases is crucial for efficient phase disengagement.

  • Interfacial Tension: Affects droplet size during mixing and the tendency to form emulsions.

  • Safety & Environmental Profile: Properties like flash point, boiling point, and toxicity are critical considerations for safe and sustainable process design.

A poorly chosen diluent can lead to a host of problems, including low extraction efficiency, emulsion formation, and the dreaded "third phase" formation.[3] Therefore, a systematic approach to diluent selection and optimization is paramount for developing a robust extraction process.

Core Extraction Mechanism with DOPA

The extraction of a trivalent metal ion (M³⁺) by DOPA, which typically exists as a dimer ((HA)₂) in nonpolar organic diluents, can be represented by a cation exchange mechanism.

Caption: Cation exchange mechanism for metal extraction by DOPA.

Troubleshooting Guide

This section addresses the most common issues encountered when working with DOPA extraction systems, providing both the "why" behind the problem and the "how" to solve it.

Problem 1: Persistent Emulsion or Poor Phase Separation

Q: I've finished my extraction, but the organic and aqueous layers won't separate cleanly. Instead, I have a cloudy, milky layer at the interface. What's happening and how can I fix it?

A: You're observing an emulsion, which is a stable dispersion of one liquid phase within the other. [4] This is one of the most frequent challenges in liquid-liquid extraction.[4]

Causality:

  • High Shear Mixing: Shaking the separation funnel too vigorously can create extremely small droplets that are slow to coalesce.[5]

  • Surfactant-like Impurities: The presence of compounds that are partially soluble in both phases can stabilize emulsions.[4]

  • High Viscosity: A viscous organic phase can physically hinder the coalescence of dispersed droplets.

  • Particulate Matter: Fine solid particles can accumulate at the interface, stabilizing the emulsion (a Pickering emulsion).[5]

Solutions & Troubleshooting Workflow:

Troubleshooting_Emulsion start Problem: Persistent Emulsion gentle_mix Is mixing gentle? (Swirling vs. Shaking) start->gentle_mix add_brine Action: Add Saturated Brine (NaCl) gentle_mix->add_brine Yes change_diluent Long-Term Fix: Test a different diluent (e.g., less viscous, different class) gentle_mix->change_diluent No, mixing is vigorous centrifuge Action: Centrifuge the sample add_brine->centrifuge Emulsion Persists success Resolution: Clean Phase Separation add_brine->success Resolved filter Action: Filter through glass wool or phase separation paper centrifuge->filter Emulsion Persists centrifuge->success Resolved filter->change_diluent Emulsion Persists filter->success Resolved

Caption: Decision workflow for troubleshooting emulsion formation.

  • Immediate Corrective Actions:

    • Patience: Allow the separation funnel to sit undisturbed for an extended period (even overnight). Sometimes, time is all that is needed.[6]

    • Gentle Agitation: Gently swirl the funnel or tap the sides to encourage droplets to merge.[5]

    • Add Brine: Introduce a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which can help "salt out" the emulsifying agents and break the emulsion.[4][5]

    • Centrifugation: If the volume is manageable, centrifuging the sample is a highly effective method to force phase separation.[5]

    • Filtration: Pass the mixture through a plug of glass wool or a specialized phase separation filter paper.[4][5]

  • Proactive Prevention:

    • Gentle Mixing: Use gentle inversions or a rocking motion instead of vigorous shaking.[5]

    • Diluent Choice: Consider a less viscous diluent or one from a different class (e.g., switching from an aliphatic to an aromatic diluent might alter interfacial properties).

Problem 2: Third Phase Formation

Q: During extraction, my organic phase has split into two distinct organic layers. What is this "third phase" and is it a problem?

A: Yes, this is a significant problem known as third phase formation. It occurs when the extracted metal-DOPA complex has limited solubility in the primary organic diluent.[7] The result is the splitting of the organic phase into a diluent-rich light phase and a heavy, metal-complex-rich "third phase".[8] This phenomenon severely complicates phase handling and leads to poor extraction performance.

Causality:

  • High Metal Loading: Exceeding the maximum concentration of the metal complex that can be solubilized in the organic phase is the primary cause.[3][8] This is known as the Limiting Organic Concentration (LOC).[8]

  • Poor Diluent Choice: Non-polar, aliphatic diluents (like dodecane or kerosene) are more prone to third phase formation than aromatic or more polar diluents because they are less effective at solvating the polar metal-extractant complex.[8][9]

  • Low Extractant Concentration: Lower concentrations of the extractant itself can sometimes increase the likelihood of third phase formation.[8]

Solutions:

  • Add a Modifier: This is the most common and effective solution. A modifier is a substance added to the organic phase to improve the solubility of the metal-extractant complex and prevent third phase formation.[8]

    • Common Modifiers: Long-chain alcohols (e.g., 1-decanol) and neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) are frequently used.[8] They work by associating with the extracted complex, increasing its organophilicity.

  • Change the Diluent: Switching to a diluent with better solvating properties can eliminate the issue. Aromatic diluents (e.g., toluene, xylene) or mixtures of aliphatic and aromatic hydrocarbons (like certain grades of kerosene) are often more resistant to third phase formation than purely aliphatic ones.[1][8]

  • Reduce Metal Loading: Operating at a lower aqueous metal concentration or a higher organic-to-aqueous phase ratio (O/A) can keep the concentration of the complex in the organic phase below the LOC.

  • Increase Temperature: In some systems, a modest increase in temperature can improve the solubility of the complex and prevent phase splitting.

Problem 3: Low Extraction Efficiency (%E)

Q: My distribution ratios are low and I'm not achieving the desired percentage of metal extraction. What factors should I investigate?

A: Low extraction efficiency can stem from several chemical and physical factors. A systematic investigation is key.

Causality:

  • Incorrect Aqueous pH: The extraction of metals by acidic extractants like DOPA is highly pH-dependent. The cation exchange mechanism involves the release of H⁺ ions, so if the pH is too low (too acidic), the equilibrium is pushed to the left, hindering extraction.[10]

  • Insufficient Extractant Concentration: The stoichiometry of the reaction requires a certain ratio of DOPA to metal ions. If the extractant is the limiting reagent, extraction will be incomplete.[11]

  • Poor Diluent-Complex Interaction: The diluent may not be effectively solvating the formed metal-DOPA complex, leading to an unfavorable equilibrium. The structure of the extracted complex can change depending on the diluent used.[10]

  • Inadequate Contact Time/Mixing: Mass transfer between the two phases takes time. If the contact time is too short or the mixing is not sufficient to create adequate interfacial area, the system may not reach equilibrium.

Solutions:

  • Optimize Aqueous pH: Conduct a series of extractions across a range of pH values to determine the optimal pH for maximum extraction.

  • Vary Extractant Concentration: Perform a slope analysis by plotting log(D) vs. log[DOPA] to confirm the stoichiometry and ensure you are using a sufficient concentration of the extractant.

  • Screen Different Diluents: Test diluents from different classes (aliphatic, aromatic) to see how polarity and structure affect the extraction efficiency.[10] Sometimes a mixture of diluents provides the best performance.

  • Check Contact Time: Run a kinetic study by taking samples at different time intervals (e.g., 1, 5, 10, 20, 30 minutes) to determine how long it takes to reach a stable extraction equilibrium.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting diluent for my DOPA system? A: Kerosene is a common and practical starting point due to its balance of performance, low water solubility, high flash point, and cost-effectiveness.[1][8] It's often a mixture of aliphatic and aromatic compounds, which can help prevent third phase formation.[8] For more defined systems, an aliphatic hydrocarbon like dodecane or an aromatic like toluene can be used as benchmarks.

Q2: What is a "modifier" and when do I need one? A: A modifier is an agent, like TBP or a long-chain alcohol, added to the organic phase.[8] You need one primarily to prevent the formation of a third phase by improving the solubility of the metal-extractant complex in the diluent.[8]

Q3: Can the diluent itself degrade? A: While DOPA itself is generally stable, some diluents can be susceptible to degradation under harsh conditions (e.g., strong acids, high temperatures). It is crucial to use high-purity, inert diluents. Aliphatic hydrocarbons (paraffins) are generally more stable than aromatic ones.[1] Solvent losses can also occur through solubility in the aqueous phase, evaporation, or entrainment.[12]

Q4: How does temperature affect the extraction? A: Temperature can have multiple effects. Metal extraction with DOPA is often an endothermic process, meaning that increasing the temperature can improve extraction efficiency.[13] However, it can also affect physical properties like viscosity and density, potentially improving phase separation. The effect should be evaluated experimentally for your specific system.

Q5: What are the key properties to compare when selecting a diluent? A: You should compare physicochemical properties that influence both performance and safety.[2] A summary table is a useful tool for this comparison.

Table 1: Physicochemical Properties of Common Organic Diluents

DiluentClassDensity (g/cm³)Viscosity (cP at 25°C)Dielectric ConstantFlash Point (°C)Notes
n-DodecaneAliphatic~0.75~1.34~2.074Prone to third phase formation without a modifier.[8][9]
KeroseneMixed~0.80~1.6~2.1>38Good general-purpose choice, properties vary by grade.[1][8]
TolueneAromatic~0.87~0.56~2.44Good solvating power, but higher volatility and toxicity.
CyclohexaneAlicyclic~0.78~0.89~2.0-20Can be effective at preventing third phase formation.[8]

Note: Values are approximate and can vary with temperature and specific grade.

Experimental Protocol: Guideline for Diluent Screening

This protocol provides a systematic approach to selecting and optimizing a diluent for your DOPA extraction system.

Objective: To compare the performance of different organic diluents based on extraction efficiency, phase separation characteristics, and resistance to third phase formation.

Materials:

  • Dioctylphosphinic acid (DOPA)

  • Aqueous feed solution containing the target metal ion(s) at a known concentration.

  • Diluents for testing (e.g., n-dodecane, kerosene, toluene).

  • Modifier (e.g., TBP or 1-decanol), if needed.

  • Acids/bases for pH adjustment (e.g., HCl, NaOH).

  • Separation funnels, mechanical shaker, pH meter, centrifuge.

  • Analytical instrument for metal concentration measurement (e.g., ICP-OES, AAS).

Procedure:

  • Prepare Organic Phases:

    • For each diluent to be tested, prepare a solution of DOPA at the desired concentration (e.g., 0.5 M).

    • If using a modifier, prepare identical solutions containing the modifier at a set concentration (e.g., 5% v/v).

  • Initial Aqueous Phase Preparation:

    • Prepare a stock solution of the metal to be extracted.

    • Adjust the pH of the aqueous feed to the expected optimal range for your system.

  • Solvent Extraction:

    • In a separation funnel, combine a known volume of the aqueous feed and the prepared organic phase at a specific organic-to-aqueous (O/A) ratio (e.g., 1:1).

    • Agitate the mixture for a predetermined time sufficient to reach equilibrium (e.g., 15 minutes). Use a consistent, gentle mixing method to avoid emulsion formation.

    • Allow the phases to separate. Record the time required for complete phase disengagement. Note any visual observations (e.g., clean interface, presence of emulsion, third phase formation).

  • Sample and Analysis:

    • Carefully separate the two phases.

    • Take a sample from the aqueous phase (the raffinate).

    • Measure the concentration of the metal ion in the raffinate using your chosen analytical technique.

  • Calculations:

    • Distribution Ratio (D): D = ([M]org) / ([M]aq) = (C_initial - C_final) / C_final

    • Percentage Extraction (%E): %E = (D / (D + V_aq/V_org)) * 100

  • Comparison and Selection:

    • Tabulate the results for each diluent, comparing %E, phase separation time, and qualitative observations.

    • The optimal diluent will provide a high %E, fast and clean phase separation, and no third phase formation under the tested conditions.

References

  • Scrutiny of physico‐chemical properties of extractant‐diluent phase: Keystone of extraction systems. (2022). Scilit.
  • Investigation of organic losses in solvent extraction circuit due to solubility/degrad
  • Diluent effects in solvent extraction. (n.d.). IAEA.
  • The fate of the organic phase beyond third phase form
  • Third phase formation during solvent extraction using D2EHPA as extractant. (n.d.).
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025). MDPI.
  • Effect of Organic Extractants on the Extraction of Rare Earth Elements from Sulphuric Acid Leach Liquor. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025).
  • Third phase formation in solvent extraction: A microemulsion model. (1999).
  • The Effect of Organic Diluent on the Extraction of Eu(III) by HEH[EHP]. (2019).
  • Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II). (n.d.).
  • Effect of organic diluents on the extraction of uranium from phosphoric acid. (n.d.).
  • Emulsion Problem during Extraction. Help! (2014). Reddit.
  • Overcoming emulsion problems in Di-sec-octylamine extraction systems. (2025). Benchchem.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dioctylphosphinic Acid Coordination

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioctylphosphinic acid (DOPA) and related organophosphorus compounds. This guide provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioctylphosphinic acid (DOPA) and related organophosphorus compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance in metal coordination. By understanding the underlying principles and implementing the strategies outlined here, you can optimize your experimental outcomes.

Introduction: The Double-Edged Sword of Dioctylphosphinic Acid's Structure

Dioctylphosphinic acid is a widely used extractant in hydrometallurgy and solvent extraction processes, particularly for the separation of rare earth elements and other valuable metals.[1] Its effectiveness stems from the two oxygen atoms in the phosphonyl group (-POOH) that act as active sites, coordinating with metal ions to form extractable complexes.[2] However, the very feature that enhances its hydrophobicity and solubility in organic solvents—the two bulky octyl chains—can also be a significant impediment. This spatial obstruction, known as steric hindrance, can prevent or slow down the coordination of the ligand to the metal ion, leading to reduced extraction efficiency and selectivity.[3][4]

This guide will explore the nuances of steric hindrance in DOPA coordination and provide practical solutions to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of dioctylphosphinic acid coordination?

A1: Steric hindrance, in this context, refers to the physical blockage caused by the two long, branched octyl chains attached to the phosphorus atom of the DOPA molecule. These alkyl groups create a crowded environment around the coordinating oxygen atoms of the phosphonyl group. When a metal ion approaches the DOPA molecule to form a coordination complex, the bulky octyl chains can repel the metal ion or other incoming ligands, making it difficult for the metal to access the binding site. This effect is more pronounced with larger metal ions or when multiple DOPA molecules need to coordinate to a single metal center.[3][5]

Q2: What are the common experimental signs that suggest steric hindrance is limiting my reaction?

A2: Several key indicators may point to steric hindrance as a limiting factor in your experiments:

  • Low Extraction Efficiency: The most direct sign is a lower-than-expected distribution ratio (D) of the target metal ion into the organic phase. This indicates that the metal-DOPA complex is not forming efficiently.

  • Poor Selectivity: If you are trying to separate two or more metal ions, steric hindrance can lead to poor selectivity. A bulkier metal ion might be extracted less efficiently than a smaller one, but the overall extraction for both might be low, resulting in a poor separation factor.

  • Slow Extraction Kinetics: The rate at which the metal ion is transferred from the aqueous phase to the organic phase may be significantly slow. The steric bulk can increase the activation energy required for the coordination complex to form.

  • Formation of Undesirable Complexes: In some cases, to alleviate steric strain, the system might favor the formation of complexes with a lower ligand-to-metal ratio than what is thermodynamically most stable in the absence of steric constraints.

Troubleshooting Guide: Strategies to Mitigate Steric Hindrance

This section provides a problem-and-solution framework for common issues encountered due to steric hindrance in DOPA coordination.

Problem 1: Low Extraction Efficiency of Target Metal Ion

Your solvent extraction experiments with dioctylphosphinic acid consistently show low distribution coefficients for the target metal ion, even at optimal pH and extractant concentrations.

Root Cause Analysis:

The bulky dioctyl groups on the DOPA molecule are likely preventing efficient coordination with the metal ion. The large size of the alkyl chains can create a "cone" of inaccessibility around the coordinating oxygen atoms, hindering the approach of the metal ion.

Solutions:

1. Introduce a Synergistic Agent (Synergist):

  • Principle: Synergistic extraction involves the addition of a second extractant (the synergist) to the organic phase, which enhances the extraction efficiency beyond the sum of the individual extractants.[6][7] The synergist, often a neutral organophosphorus compound like tri-n-butyl phosphate (TBP) or tri-n-octylphosphine oxide (TOPO), can replace some of the bulky DOPA molecules in the coordination sphere of the metal ion.[8] This reduces the overall steric crowding around the metal center, facilitating the formation of a more stable, extractable mixed-ligand complex.[6]

  • Experimental Protocol: Synergistic Extraction of a Lanthanide Ion

    • Prepare Stock Solutions:

      • Aqueous Phase: Prepare a solution of the target lanthanide salt (e.g., 0.01 M NdCl₃) in a suitable acidic medium (e.g., 0.1 M HCl).

      • Organic Phase (DOPA alone): Prepare a 0.1 M solution of dioctylphosphinic acid in a suitable organic diluent (e.g., kerosene).

      • Organic Phase (Synergistic Mixture): Prepare a solution containing 0.1 M dioctylphosphinic acid and 0.05 M TBP in kerosene.

    • Extraction Procedure:

      • In a series of separatory funnels, mix equal volumes (e.g., 10 mL) of the aqueous phase with each of the organic phases.

      • Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

      • Allow the phases to separate completely.

    • Analysis:

      • Carefully separate the aqueous and organic phases.

      • Determine the concentration of the lanthanide ion in the aqueous phase before and after extraction using a suitable analytical technique (e.g., ICP-MS or spectrophotometry).

      • Calculate the distribution ratio (D) and extraction percentage (%E) for both systems.

  • Expected Outcome: The synergistic system (DOPA + TBP) should exhibit a significantly higher distribution ratio and extraction percentage for the lanthanide ion compared to the system with DOPA alone.

2. Modify the Structure of the Phosphinic Acid:

  • Principle: The degree of steric hindrance is directly related to the size and branching of the alkyl groups on the phosphinic acid.[9] By synthesizing or utilizing analogues of DOPA with less bulky or linear alkyl chains, the steric hindrance can be reduced, allowing for more efficient coordination.[1][3] For instance, replacing the octyl groups with hexyl or butyl groups would decrease the steric bulk.

  • Synthetic Approach: Synthesis of Di-n-hexylphosphinic Acid (Conceptual)

    • This approach involves a multi-step synthesis, often starting from hypophosphorous acid or its salts and reacting with appropriate alkyl halides or olefins.[10][11][12] The specific reaction conditions would need to be optimized for the desired alkyl chain length.[13]

  • Considerations: While effective, synthesizing custom extractants can be time-consuming and may not be practical for all laboratories. Commercially available alternatives with varying alkyl chain lengths should be considered first.

dot

Steric_Hindrance_Mitigation cluster_problem Problem: Low Extraction Efficiency cluster_solutions Solutions cluster_outcome Expected Outcome Problem Low Metal Ion Extraction with DOPA Synergist Introduce Synergistic Agent (e.g., TBP, TOPO) Problem->Synergist  Mechanism: Forms mixed-ligand complex, reducing steric crowding Modify Modify Phosphinic Acid Structure (Less Bulky Alkyl Chains) Problem->Modify  Mechanism: Reduces intrinsic steric bulk of the extractant Outcome Enhanced Extraction Efficiency and Selectivity Synergist->Outcome Modify->Outcome

Caption: Troubleshooting workflow for low extraction efficiency.

Problem 2: Poor Selectivity Between Two Metal Ions of Similar Size

You are attempting to separate two metal ions (e.g., adjacent lanthanides) using DOPA, but the separation factor is low, indicating poor selectivity.

Root Cause Analysis:

While steric hindrance can sometimes be exploited to enhance selectivity between ions of different sizes, for similarly sized ions, the bulky nature of DOPA may indiscriminately hinder the extraction of both, leading to poor separation. The subtle differences in ionic radii and coordination preferences are being masked by the overwhelming steric effect.

Solutions:

1. Employ a "Masking" Agent in the Aqueous Phase:

  • Principle: A masking agent is a complexing agent that is added to the aqueous phase to selectively form a stable, water-soluble complex with one of the metal ions, thereby preventing its extraction into the organic phase. This strategy increases the apparent difference in extractability between the two metal ions.

  • Experimental Protocol: Selective Extraction with a Masking Agent

    • Prepare Stock Solutions:

      • Aqueous Feed: Prepare a solution containing equimolar concentrations (e.g., 0.01 M each) of the two metal ions to be separated (e.g., Nd³⁺ and Pr³⁺).

      • Aqueous Feed with Masking Agent: To a portion of the aqueous feed, add a suitable masking agent (e.g., a weak carboxylic acid like citric acid or a polyaminocarboxylic acid like EDTA, with the concentration optimized based on the stability constants of the metal-masking agent complexes).

      • Organic Phase: Prepare a 0.1 M solution of DOPA in kerosene.

    • Extraction and Analysis:

      • Perform the extraction procedure as described in Problem 1, using both the masked and unmasked aqueous feeds.

      • Analyze the concentrations of both metal ions in the aqueous phases before and after extraction.

      • Calculate the distribution ratios for each metal and the separation factor (β = D₁/D₂) for both systems.

  • Expected Outcome: The separation factor in the system containing the masking agent should be significantly higher than in the system without it.

2. Optimize the Solvent System (Diluent Effect):

  • Principle: The organic diluent is not always an inert medium. It can interact with the extractant and the metal-ligand complex, influencing the extraction equilibrium. Changing the diluent from an aliphatic one (like kerosene) to an aromatic one (like toluene) or a more polar one can alter the solvation of the extracted complex and potentially improve selectivity.

  • Approach: Conduct a series of extraction experiments keeping all other parameters constant while varying the organic diluent. Compare the separation factors obtained with different diluents to identify the optimal solvent for your specific separation.

dot

Selectivity_Enhancement cluster_strategies Strategies Start Start: Poor Selectivity (Metal A / Metal B) Problem Issue: DOPA's steric hindrance masks subtle differences between Metal A and B Start->Problem Masking Aqueous Phase Modification: Add Masking Agent Problem->Masking Solvent Organic Phase Modification: Optimize Diluent Problem->Solvent Masking_Detail Mechanism: Selectively complexes with Metal B in aqueous phase, preventing its extraction. Masking->Masking_Detail Outcome Goal: Increased Separation Factor (β) Masking->Outcome Solvent_Detail Mechanism: Alters solvation of extracted complexes, potentially amplifying small stability differences. Solvent->Solvent_Detail Solvent->Outcome

Caption: Strategies for enhancing selectivity in DOPA extractions.

Data Summary Table

The following table summarizes hypothetical data illustrating the effect of a synergistic agent on the extraction of Neodymium (Nd³⁺).

Experimental SystemOrganic Phase CompositionDistribution Ratio (D) of Nd³⁺Extraction Percentage (%E) of Nd³⁺
Control 0.1 M DOPA in Kerosene2.571.4%
Synergistic 0.1 M DOPA + 0.05 M TBP in Kerosene15.894.0%

As the data shows, the addition of TBP significantly enhances the extraction of Nd³⁺, demonstrating a successful mitigation of steric hindrance.

Conclusion

Overcoming steric hindrance in dioctylphosphinic acid coordination is crucial for optimizing metal separation processes. By employing strategies such as the use of synergistic agents, modification of the extractant structure, addition of masking agents, and optimization of the solvent system, researchers can significantly improve extraction efficiencies and selectivities. A thorough understanding of the underlying coordination chemistry and a systematic approach to troubleshooting are key to success in this field.

References

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025). MDPI. [Link]

  • Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous nitrate solutions. (2020). Lirias. [Link]

  • The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. (2025). RSC Publishing. [Link]

  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. (n.d.). PMC. [Link]

  • Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. (n.d.). ResearchGate. [Link]

  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]

  • Process for separation of the lanthanides. (n.d.).
  • Extraction of lanthanide chlorides by binary extractants based on phosphinic acid derivatives. (2025). ResearchGate. [Link]

  • Spectroscopic Study on Identifying Synergistic Extraction Complexes of Nd(III) with Bis(2,4,4-Trimethylpentyl)Dithiophosphinic Acids and TBP. (2025). ResearchGate. [Link]

  • Synergistic selective extraction of actinides(III) over lanthanides from nitric acid using new aromatic diorganyldithiophosphinic acids and neutral organophosphorus compounds. (n.d.). INIS-IAEA. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed. [Link]

  • Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. (2017). PMC - NIH. [Link]

  • PHOSPHINIC ACID SYNTHESIS. (n.d.). Kent Academic Repository. [Link]

  • Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. (2020). RSC Advances (RSC Publishing). [Link]

  • Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous nitrate solutions. (2025). ResearchGate. [Link]

  • Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355): Unraveling Structural Symmetry Effects on Middle Rare Earth Separation and Extraction Mechanism. (2025). MDPI. [Link]

  • Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Preparation of Cinnamyl-H-Phosphinic Acid. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Reference Data & Comparative Studies

Validation

dioctylphosphinic acid vs Cyanex 272 for cobalt nickel separation

As a Senior Application Scientist specializing in hydrometallurgy and separation science, I frequently encounter the fundamental challenge of separating cobalt (Co²⁺) from nickel (Ni²⁺). Because these two transition meta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in hydrometallurgy and separation science, I frequently encounter the fundamental challenge of separating cobalt (Co²⁺) from nickel (Ni²⁺). Because these two transition metals sit adjacent to one another on the periodic table, they share nearly identical ionic radii and chemical properties. In sulfate media, traditional precipitation or crystallization methods fail to achieve the high purities required for advanced applications, such as lithium-ion battery precursors or aerospace superalloys.

To solve this, the industry relies on organophosphorus solvent extraction. However, not all phosphinic acids are created equal. In this guide, we will objectively compare two dialkylphosphinic acid extractants: Di-n-octylphosphinic acid (DOPA) and Bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272) . By examining the causality behind their coordination chemistry, we can understand why one has become the undisputed industry standard while the other remains a cautionary tale in molecular design.

Mechanistic Causality: The Power of Steric Hindrance

The separation of cobalt from nickel using phosphinic acids is not driven by simple electrostatic affinity; it is fundamentally a thermodynamic sorting mechanism based on coordination geometry.

In an aqueous sulfate solution, both Co²⁺ ( d7 ) and Ni²⁺ ( d8 ) exist as stable, 6-coordinate octahedral hexaaqua complexes: [M(H2​O)6​]2+ . To extract these metals into a non-polar organic phase, the extractant must replace the water molecules and neutralize the charge, forming a hydrophobic organometallic complex.

The Cyanex 272 Advantage (Branched Structure): Cyanex 272 features highly branched 2,4,4-trimethylpentyl chains. When Cyanex 272 approaches the metal ions, these bulky β -branched alkyl groups create severe steric hindrance[1]. Cobalt(II), being a d7 ion, is highly flexible and readily drops its coordination number from 6 to 4, forming a stable tetrahedral complex in the organic phase ( [Co(HA2​)2​] ). Nickel(II), however, has a high crystal field stabilization energy (CFSE) that strictly demands an octahedral (6-coordinate) geometry. The steric bulk of Cyanex 272 physically prevents the packing of enough ligand molecules around the nickel ion to satisfy this octahedral requirement. Consequently, nickel is rejected and remains in the aqueous phase[1].

The DOPA Limitation (Straight-Chain Structure): DOPA utilizes straight n-octyl chains. Without the bulky β -branching, DOPA lacks the necessary steric hindrance. As a result, DOPA molecules can pack tightly enough to satisfy nickel's strict octahedral coordination requirement (often by incorporating water molecules to form hydrated or polymeric complexes). Because DOPA easily extracts both metals, the Co/Ni separation factor collapses.

Mechanism Start Aqueous Co2+ & Ni2+ (Octahedral Hydrates) Cyanex Cyanex 272 (Highly Branched) Start->Cyanex DOPA DOPA (Straight-Chain) Start->DOPA Co_Tetra Co2+ Complex (Tetrahedral) Cyanex->Co_Tetra Steric Allowance Ni_Rej Ni2+ Rejected (Remains Aqueous) Cyanex->Ni_Rej Steric Hindrance Co_DOPA Co2+ Complex (Extracted) DOPA->Co_DOPA Favorable Ni_DOPA Ni2+ Complex (Co-extracted) DOPA->Ni_DOPA Lack of Steric Bulk

Mechanistic pathway illustrating steric hindrance effects on Co/Ni complexation.

Comparative Performance Data

The structural differences between DOPA and Cyanex 272 directly manifest in their physicochemical properties and extraction performance. The pKa​ of the extractant dictates the optimal pH range for extraction, while the separation factor ( βCo/Ni​ ) defines the efficiency of the split.

PropertyDi-n-octylphosphinic acid (DOPA)Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Alkyl Chain Structure Straight-chain (n-octyl)Highly branched (2,4,4-trimethylpentyl)
Acid Dissociation Constant ( pKa​ ) ~6.0[2]6.37[2]
Optimal Operating pH 3.5 – 4.54.0 – 5.0[2]
Co/Ni Separation Factor ( β ) ~80 – 150> 1000 (Routinely up to 7000)[3]
Aqueous Solubility (pH 2.6) ModerateVery Low (~16 μg/mL)[2]
Steric Hindrance LowVery High[1]

Data Interpretation: Cyanex 272 exhibits a slightly higher pKa​ (6.37) than DOPA (~6.0) due to the inductive electron-donating effects of the highly branched alkyl groups[2]. While this requires operating at a slightly higher pH to achieve cobalt extraction, the payoff is a separation factor that is orders of magnitude superior to DOPA, enabling single-stage purities exceeding 99%[3].

Self-Validating Experimental Protocol: Generating pH Isotherms

To objectively evaluate and compare the separation factors of new extractant batches, my laboratory employs a rigorous, self-validating solvent extraction protocol. This workflow relies on mass balance closure to ensure data integrity—meaning the metal stripped from the organic phase must perfectly match the metal depleted from the aqueous feed.

Step-by-Step Methodology:

Phase 1: Reagent Preparation

  • Aqueous Feed: Prepare a synthetic sulfate solution containing 0.01 M CoSO4​ and 0.01 M NiSO4​ . Add 0.1 M Na2​SO4​ as a background electrolyte to maintain constant ionic strength and prevent activity coefficient fluctuations.

  • Organic Phase: Saponify the extractant (Cyanex 272 or DOPA) to 15% using NaOH, then dilute to 0.1 M in an aliphatic diluent (e.g., n-dodecane). Saponification prevents the equilibrium pH from dropping too drastically as protons are exchanged for metal ions.

Phase 2: Equilibration & Extraction 3. Combine equal volumes ( 10 mL ) of the aqueous and organic phases in a separatory funnel to achieve an Aqueous-to-Organic (A/O) ratio of 1:1. 4. Agitate mechanically in a thermostated orbital shaker at 25∘C for 15 minutes to ensure chemical equilibrium. 5. Adjust the equilibrium pH incrementally between 3.0 and 6.0 using micro-additions of 0.1 M H2​SO4​ or 0.1 M NaOH . 6. Allow the phases to disengage completely. Centrifuge at 3000 rpm for 5 minutes if micro-emulsions persist.

Phase 3: Analysis & Self-Validation 7. Raffinate Analysis: Measure the equilibrium pH of the aqueous phase. Analyze the remaining Co2+ and Ni2+ concentrations using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). 8. Self-Validating Strip: To calculate the organic metal concentration, do not rely solely on subtraction. Instead, strip a 5 mL aliquot of the loaded organic phase with 5 mL of 1.5 M H2​SO4​ . Analyze the strip liquor via ICP-OES. The stripped metal concentration must equal the calculated depleted metal from the feed ( ±2.0% ) to validate the data point[4]. 9. Data Treatment: Calculate the Distribution Ratio ( D=[M]org​/[M]aq​ ) and the Separation Factor ( βCo/Ni​=DCo​/DNi​ ).

Workflow Feed Aqueous Feed (Co2+, Ni2+) Extraction Solvent Extraction (Cyanex 272 / DOPA) Feed->Extraction Raffinate Aqueous Raffinate (Ni2+ Rich) Extraction->Raffinate Aqueous LoadedOrg Loaded Organic (Co2+ Rich) Extraction->LoadedOrg Organic Scrubbing Scrubbing Stage LoadedOrg->Scrubbing Stripping Stripping Stage Scrubbing->Stripping Scrubbed Org CoProduct Cobalt Product Stripping->CoProduct Aqueous Strip RegenOrg Regenerated Organic Stripping->RegenOrg Stripped Org RegenOrg->Extraction Recycle

Hydrometallurgical solvent extraction workflow for Cobalt/Nickel separation.

Conclusion

For researchers scaling up hydrometallurgical circuits, the choice of extractant dictates the entire plant's economic viability. While Di-n-octylphosphinic acid (DOPA) is a functional extractant for general metal recovery, its lack of steric hindrance makes it fundamentally unsuited for the precise thermodynamic sorting required to separate cobalt from nickel. Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) remains the authoritative standard, utilizing its highly branched architecture to force a geometric exclusion of nickel, thereby achieving unparalleled separation factors.

Sources

Comparative

Comparative Guide: Dioctylphosphinic Acid (Cyanex 272) vs. D2EHPA in Solvent Extraction

As the demand for high-purity transition metals and rare earth elements (REEs) accelerates—driven by battery manufacturing and advanced metallurgy—the selection of the correct organophosphorus extractant is critical. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-purity transition metals and rare earth elements (REEs) accelerates—driven by battery manufacturing and advanced metallurgy—the selection of the correct organophosphorus extractant is critical.

This technical guide provides an in-depth, objective comparison between two foundational acidic extractants: D2EHPA (Di-(2-ethylhexyl)phosphoric acid) and Dioctylphosphinic acid derivatives, most notably Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid). Designed for researchers and process scientists, this guide dissects the causality behind their performance differences, provides self-validating experimental protocols, and synthesizes field-proven data.

Mechanistic Foundations & Causality

To optimize a solvent extraction (SX) circuit, one must understand the fundamental thermodynamic and structural differences between phosphoric and phosphinic acids.

Acidity (pKa) and Extraction Isotherms

The extraction of metal cations by acidic organophosphorus extractants operates via a cation-exchange mechanism, releasing protons into the aqueous phase. The pH at which 50% of the metal is extracted ( pH50​ ) is directly tied to the extractant's acid dissociation constant ( pKa ).

  • D2EHPA (Phosphoric Acid): Contains alkoxy (-OR) groups attached to the phosphorus atom. These electronegative oxygen atoms withdraw electron density, weakening the O-H bond. Consequently, D2EHPA is a relatively strong acid ( pKa≈3.24 ) [1]. It extracts metals at highly acidic, low-pH conditions.

  • Cyanex 272 (Phosphinic Acid): Features alkyl groups directly bonded to the phosphorus atom. These electron-donating alkyl chains increase electron density on the hydroxyl oxygen, strengthening the O-H bond and rendering it a much weaker acid ( pKa≈6.37 ) [1]. Therefore, extraction with Cyanex 272 requires a higher operational pH to deprotonate the ligand [2].

Coordination Chemistry and Co/Ni Selectivity

The most critical industrial distinction between these two extractants is their selectivity for Cobalt over Nickel.

Cobalt(II) ( d7 ) is flexible and readily forms tetrahedral complexes. Nickel(II) ( d8 ) possesses a high crystal field stabilization energy (CFSE) and strongly prefers a 6-coordinate octahedral geometry. Cyanex 272 utilizes highly branched 2,4,4-trimethylpentyl chains. This massive steric bulk easily accommodates the 4-coordinate tetrahedral geometry of Co(II) but physically blocks the dense 6-coordinate packing required by Ni(II), effectively rejecting Nickel into the aqueous raffinate [3]. Conversely, D2EHPA lacks this extreme steric hindrance, allowing it to co-extract both Co and Ni, resulting in poor separation factors [3].

Selectivity Start Mixed Co/Ni Solution Extractant Organophosphorus Extractant Start->Extractant D2EHPA D2EHPA (pKa 3.24) Low Steric Hindrance Extractant->D2EHPA DOPA Cyanex 272 (pKa 6.37) High Steric Hindrance Extractant->DOPA CoNi_D2EHPA Co & Ni Co-extracted (Octahedral & Tetrahedral) D2EHPA->CoNi_D2EHPA pH 3-4 Co_DOPA Selective Co Extraction (Tetrahedral Complex) DOPA->Co_DOPA pH 5-6 Ni_DOPA Ni Rejected to Aqueous (Octahedral Blocked) DOPA->Ni_DOPA Steric Exclusion

Caption: Logical flow of Cobalt/Nickel separation based on extractant steric hindrance and coordination chemistry.

Quantitative Performance Comparison

The following table summarizes the quantitative operational parameters of both extractants based on established hydrometallurgical data [1][3][4].

ParameterD2EHPACyanex 272 (Phosphinic Acid)
Chemical Classification Dialkyl Phosphoric AcidDialkyl Phosphinic Acid
Acid Dissociation ( pKa ) ~3.24~6.37
Co/Ni Separation Factor ( β ) ~0.24 - 0.31 (Poor)> 7,000 at pH 5.6 (Excellent)
Extraction pH Range (Co) pH 2.5 - 4.0pH 4.5 - 6.0
Stripping Acid Strength High (>1.0 M H2​SO4​ )Low (~0.1 M H2​SO4​ )
Third-Phase Formation High tendency (requires TBP modifier)Low tendency
Primary Applications Zn, U, V, bulk REE extractionCo/Ni separation, specific REE purification

Self-Validating Experimental Protocols

To ensure scientific integrity, any solvent extraction workflow must be a self-validating system. The following protocols include built-in mass balance checks to verify thermodynamic equilibrium and prevent experimental artifacts (such as third-phase emulsion trapping).

Protocol 1: Determination of Extraction Isotherms ( pH50​ )

Objective: Map the pH-dependent extraction curves to determine the exact pH50​ for target metals.

  • Organic Phase Preparation: Prepare a 0.5 M solution of the chosen extractant (D2EHPA or Cyanex 272) in an aliphatic diluent (e.g., sulfonated kerosene).

    • Critical Step: If using D2EHPA at high metal loadings, add 5% v/v Tri-n-butyl phosphate (TBP) as a phase modifier to prevent third-phase formation [4].

  • Aqueous Feed Preparation: Prepare a synthetic sulfate solution containing 1.0 g/L Co2+ and 1.0 g/L Ni2+ .

  • Equilibration: In a temperature-controlled shaker (25 ± 1°C), contact equal volumes (A/O ratio = 1:1) of the aqueous and organic phases for 15 minutes.

    • Causality: 15 minutes ensures complete mass transfer and thermodynamic equilibrium, preventing kinetic bias.

  • pH Adjustment: During mixing, carefully adjust the equilibrium pH using micro-additions of 0.1 M H2​SO4​ or 0.1 M NaOH . Record the final stabilized pH.

  • Phase Disengagement & Analysis: Transfer to a separatory funnel and allow 10 minutes for phase disengagement. Analyze the aqueous raffinate metal concentration via ICP-OES.

  • Self-Validation (Mass Balance Check): Calculate the metal loaded into the organic phase by difference: [Metal]org​=[Metal]initial​−[Metal]raffinate​ . Strip the organic phase with 2.0 M H2​SO4​ and analyze the strip liquor. The stripped metal concentration must match the calculated [Metal]org​ within ±2%. A discrepancy indicates third-phase entrapment or precipitation.

G Aq Aqueous Phase (Metal Ions: Co2+, Ni2+) Interface Liquid-Liquid Interface Proton Exchange Aq->Interface Mass Transfer Org Organic Phase (Extractant: DOPA/D2EHPA) Org->Interface Ligand Diffusion Loaded Loaded Organic Phase (Metal-Ligand Complex) Interface->Loaded Extraction (pH dependent) Raffinate Raffinate (Unextracted Ions + Protons) Interface->Raffinate Aqueous Rejection

Caption: Schematic representation of the liquid-liquid extraction interface and proton exchange mechanism.

Protocol 2: Synergistic Solvent Extraction

Because Cyanex 272 is significantly more expensive than D2EHPA, industrial circuits often utilize synergistic mixtures to balance cost and selectivity[3].

  • Synergistic Mixture Preparation: Prepare an organic phase containing a molar ratio of 0.3 M D2EHPA and 0.3 M Cyanex 272 (or Cyanex 302) in kerosene [3].

  • Saponification (Optional but Recommended): To prevent severe pH drops during extraction, partially saponify the extractant mixture by pre-equilibrating it with a stoichiometric amount of NaOH to convert ~20% of the extractant to its sodium salt form.

  • Extraction: Contact the synergistic organic phase with the multi-metal aqueous feed at an A/O ratio of 1:1.

  • Mechanism of Synergism: The addition of the phosphinic acid to D2EHPA alters the solvation environment. While D2EHPA provides the primary thermodynamic driving force for extraction, Cyanex 272 acts as a bulky solvating ligand in the mixed-metal complex, artificially inducing steric hindrance and restoring a portion of the Co/Ni selectivity that pure D2EHPA lacks [2][3].

References

  • Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63.Korean Journal of Metals and Materials.
  • Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA.MDPI.
  • Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA.Hydrometallurgy (Elsevier).
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.PMC / NIH.
Validation

Benchmarking Dioctylphosphinic Acid (P227) Performance in Rare Earth Separation: A Comparative Guide

Executive Summary: The Heavy Rare Earth Bottleneck The separation of heavy rare earth elements (HREs)—such as Lutetium (Lu), Ytterbium (Yb), and Thulium (Tm)—is a notoriously difficult unit operation due to the minute di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Heavy Rare Earth Bottleneck

The separation of heavy rare earth elements (HREs)—such as Lutetium (Lu), Ytterbium (Yb), and Thulium (Tm)—is a notoriously difficult unit operation due to the minute differences in their ionic radii (the lanthanide contraction). For researchers in materials science and drug development professionals isolating medical radiolanthanides (e.g., Lu-177 for targeted radioligand therapy), achieving high-purity separation without relying on highly corrosive, concentrated stripping acids is a critical operational mandate[1].

Historically, the industry has relied on phosphoric and phosphonic acids like D2EHPA (P204) and HEHEHP (P507)[2]. While these extractants offer high extraction capacities, their strong coordination bonds require highly concentrated acids to strip the loaded HREs, causing severe environmental and engineering bottlenecks[2][3]. Dioctylphosphinic acid (DOPA, commercially referenced as P227) has emerged as a high-performance alternative, offering a highly optimized balance between extraction capacity and stripping efficiency[2][4].

This guide objectively benchmarks the performance of P227 against traditional extractants (P204, P507) and its branched phosphinic cousin, Cyanex 272, providing fundamental mechanistic insights and self-validating experimental protocols.

Mechanistic Foundations: Causality in Extraction

To understand why P227 outperforms alternatives in specific workflows, we must analyze the three fundamental thermodynamic processes of solvent extraction: extractant dimer dissociation, acid ionization, and complexation [3].

The Role of the Functional Group

The extraction strength of organophosphorus acids is dictated by the number of electrons transferred from the extractant's coordination oxygen atoms to the rare earth ion[5]. Theoretical calculations demonstrate that this electron transfer decreases in the order of: P204 > P507 > P227 > Cyanex 272 [5]. Because P227 (a phosphinic acid) forms slightly weaker coordination bonds with HREs than P507 (a phosphonic acid), the HREs can be stripped from the loaded organic phase using significantly lower acid concentrations. This reduces chemical consumption and preserves the integrity of downstream chromatographic resins in radiopharmaceutical processing[1][5].

The Steric Hindrance Penalty

If weaker bonds allow for easier stripping, why not exclusively use Cyanex 272? The answer lies in structural symmetry and steric hindrance[6]. Cyanex 272 features highly branched 2,4,4-trimethylpentyl chains. This massive steric bulk heavily restricts its ability to form stable complexes with larger rare earth ions, severely depressing its overall extraction capacity[2]. P227 utilizes straight di-n-octyl chains. By removing the β -position branching, P227 minimizes steric hindrance, preserving a high extraction capacity while maintaining the low stripping acidity characteristic of phosphinic acids[2].

ExtStrength P204 D2EHPA (P204) Phosphoric Acid P507 HEHEHP (P507) Phosphonic Acid P204->P507 Lower Acidity Requirement P227 DOPA (P227) Straight-Chain Phosphinic P507->P227 Lower Acidity Requirement C272 Cyanex 272 Branched Phosphinic P227->C272 Increased Steric Hindrance

Fig 1: Logical hierarchy of organophosphorus extractants by acidity and steric hindrance.

Quantitative Benchmarking Data

The following table synthesizes experimental and computational benchmarking data across the four primary organophosphorus extractants used in rare earth separation[2][3][4][5].

ExtractantChemical ClassificationAlkyl Chain StructureRelative Extraction Capacity (HREs)Required Stripping AcidityPrimary Industrial / Lab Use-Case
P204 (D2EHPA) Phosphoric AcidBranched (2-ethylhexyl)Very HighVery High (>4M HCl)Bulk light/middle REE extraction
P507 (HEHEHP) Phosphonic AcidBranched (2-ethylhexyl)HighHigh (2-3M HCl)Standard industrial REE separation
P227 (DOPA) Phosphinic Acid Straight (n-octyl) Moderate-High Low (<1M HCl) HRE separation, Radiolanthanides
Cyanex 272 Phosphinic AcidHighly BranchedLowVery LowCobalt/Nickel separation

Data Interpretation: P227 hits the operational "sweet spot" for heavy rare earths. It avoids the severe extraction capacity drop-off seen in Cyanex 272 while completely bypassing the highly corrosive stripping conditions required by P204 and P507[2][3].

Experimental Protocols: Self-Validating Benchmarking Workflow

To objectively verify the performance of P227 against alternatives, researchers must utilize a self-validating experimental system. The protocol below ensures that partition mechanisms, saponification variables, and phase ratios are tightly controlled[4].

Phase 1: Reagent Preparation & Saponification

Causality Note: Organophosphorus acids release H+ ions during metal complexation, which drops the aqueous pH and prematurely halts extraction. To prevent this, the extractant must be partially saponified.

  • Dilution: Dilute the extractant (P227, P507, or Cyanex 272) to a standard concentration of 0.10 mol/L in an aliphatic diluent (e.g., n-dodecane or kerosene).

  • Saponification: Slowly add concentrated NaOH to the organic phase under constant stirring until exactly 36 ± 1% of the extractant is saponified[4]. Validate the saponification percentage via standard acid-base titration.

  • Aqueous Feed: Prepare a rare earth nitrate solution ( RE(NO3​)3​ ) at 0.01 mol/L in deionized water. Adjust the initial pH to 2.0 using dilute HNO3​ .

Phase 2: Equilibrium Extraction
  • Contacting: Combine the saponified organic phase and the aqueous feed in a separatory funnel at an Organic/Aqueous (O/A) phase ratio of 1:1.

  • Mixing: Agitate the mixture mechanically for 15 minutes at 25∘C to ensure complete thermodynamic equilibrium.

  • Phase Separation: Allow the mixture to settle for 30 minutes. If micro-emulsions persist, centrifuge at 3000 rpm for 5 minutes.

  • Validation: Sample the aqueous raffinate and analyze the remaining REE concentration via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Calculate the extraction capacity ( E% ).

Phase 3: Acid Stripping
  • Stripping Contact: Isolate the loaded organic phase and contact it with dilute hydrochloric acid ( 0.5 mol/L HCl ) at an O/A ratio of 1:1.

  • Analysis: Agitate for 15 minutes, separate the phases, and measure the REE concentration in the new aqueous phase. P227 will demonstrate >95% stripping efficiency at this low acid concentration, whereas P507 will require >2.0 mol/L HCl to achieve the same yield[2][6].

Protocol OrgPrep 1. Organic Phase Prep (Extractant + Diluent) Sap 2. Saponification (Addition of NaOH to 36%) OrgPrep->Sap EqExt 4. Equilibrium Extraction (O/A = 1:1, Constant Stirring) Sap->EqExt AqFeed 3. Aqueous Feed Prep (RE-Nitrates, pH Control) AqFeed->EqExt PhaseSep 5. Phase Separation (Centrifugation/Settling) EqExt->PhaseSep Strip 6. Acid Stripping (Dilute HCl/HNO3) PhaseSep->Strip Loaded Organic Phase

Fig 2: Self-validating experimental workflow for benchmarking rare earth solvent extraction.

References

  • Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. RSC Advances.
  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research (ACS).
  • Interaction-determined extraction capacity between rare earth ions and extractants: taking lanthanum and lutetium as models through theoretical calculations. Inorganic Chemistry Frontiers (RSC).
  • Extraction Behaviors of Heavy Rare Earths with Organophosphoric Extractants: The Contribution of Extractant Dimer Dissociation, Acid Ionization, and Complexation.
  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. PMC / NIH.
  • Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355)

Sources

Comparative

dioctylphosphinic acid vs di-n-octylphosphinic acid structural isomers comparison

An in-depth technical comparison of dioctylphosphinic acid structural isomers is critical for researchers and engineers in hydrometallurgy, rare earth element (REE) recovery, and transition metal separation. While the te...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of dioctylphosphinic acid structural isomers is critical for researchers and engineers in hydrometallurgy, rare earth element (REE) recovery, and transition metal separation. While the term "dioctylphosphinic acid" is often used generically, the structural configuration of the eight-carbon alkyl chains—ranging from the straight-chain di-n-octylphosphinic acid (DnOPA) to branched isomers like bis(2-ethylhexyl)phosphinic acid (PIA-8) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) —drastically alters their physicochemical properties, pKa, and steric hindrance.

This guide objectively compares the performance of the straight-chain isomer against its branched alternatives, providing mechanistic insights and field-proven experimental protocols.

Structural and Physicochemical Comparison

The performance of dialkylphosphinic acids in solvent extraction is governed by the electron-donating capability of the alkyl chains and the steric crowding around the central phosphorus atom.

  • Di-n-octylphosphinic acid (DnOPA): Features two linear eight-carbon chains. The lack of branching minimizes steric hindrance, allowing for dense packing around metal centers. However, this lack of steric bulk results in poor selectivity between metals with similar charge densities (e.g., Co²⁺ and Ni²⁺).

  • Bis(2-ethylhexyl)phosphinic acid (PIA-8): Features a branch at the second carbon of each chain. This moderate steric bulk improves selectivity and organophilicity.

  • Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272): Features highly branched chains. The extreme steric hindrance is the industry standard for rejecting octahedral metal complexes (like Ni²⁺) in favor of tetrahedral complexes (like Co²⁺) [1].

Table 1: Physicochemical Properties of Isomers
Property / ParameterDi-n-octylphosphinic acid (DnOPA)Bis(2-ethylhexyl)phosphinic acid (PIA-8)Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Structure Type Straight-chain (Linear)Moderately BranchedHighly Branched
Formula C₁₆H₃₅O₂PC₁₆H₃₅O₂PC₁₆H₃₅O₂P
pKa (in pure water) ~3.62~4.48~3.73
Steric Hindrance LowMediumHigh
Co/Ni Separation Factor ( β ) Low (< 10)High (~100)Very High (> 1000)
Aqueous Solubility LowVery LowExtremely Low (16 μg/mL at pH 2.6)

Data synthesized from potentiometric titrations and solvent extraction equilibria studies [2][3].

Mechanistic Insights: The Causality of Steric Hindrance

As an application scientist, it is crucial to understand why branching dictates performance. The separation of Cobalt(II) from Nickel(II) is a classic self-validating system for these isomers.

In aqueous solutions, both Co²⁺ and Ni²⁺ exist as octahedral hexaaqua complexes. During extraction, the metal must shed its hydration sphere and coordinate with the phosphinic acid dimer.

  • Ni²⁺ Preference: Nickel strongly prefers to maintain an octahedral coordination geometry, requiring coordination with multiple extractant molecules.

  • Co²⁺ Preference: Cobalt is highly flexible and readily adopts a tetrahedral geometry in the organic phase.

The Isomer Effect: When using the straight-chain DnOPA , the linear alkyl chains present minimal steric resistance. The extractant can easily crowd around the Ni²⁺ ion to satisfy its octahedral requirement, leading to the co-extraction of both Co²⁺ and Ni²⁺ at similar pH levels. Conversely, when using Cyanex 272 , the bulky 2,4,4-trimethylpentyl groups create massive steric clash. It is physically impossible to pack enough Cyanex 272 molecules around the Ni²⁺ center to form a stable octahedral complex. Therefore, Ni²⁺ is rejected and remains in the aqueous phase, while Co²⁺ (which only requires four coordination sites for its tetrahedral geometry) is successfully extracted [4].

G M Metal Ion (Co2+ / Ni2+) DnOPA DnOPA (Straight Chain) Low Steric Bulk M->DnOPA Cyanex Branched Isomers (e.g. Cyanex 272) High Steric Bulk M->Cyanex Co_DnOPA Co2+ Extracted (Tetrahedral) DnOPA->Co_DnOPA Ni_DnOPA Ni2+ Extracted (Octahedral) DnOPA->Ni_DnOPA Co_Cyanex Co2+ Extracted (Tetrahedral) Cyanex->Co_Cyanex Ni_Cyanex Ni2+ Rejected (Steric Clash) Cyanex->Ni_Cyanex

Steric influence of straight-chain vs branched isomers on Co/Ni coordination geometry.

Step-by-Step Experimental Protocol: Co/Ni Separation

To objectively validate the performance differences between DnOPA and its branched isomers, the following standardized solvent extraction protocol should be utilized. This protocol is designed as a self-validating system; the mass balance of the raffinate and loaded organic phase will immediately confirm the selectivity claims.

Materials Required:
  • Extractants: Di-n-octylphosphinic acid (DnOPA) and Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272).

  • Diluent: Aliphatic kerosene (e.g., n-dodecane or Shellsol D70).

  • Aqueous Feed: 0.05 M CoSO₄ and 0.05 M NiSO₄ in deionized water.

  • Reagents: 1.0 M NaOH (for pH adjustment), 0.1 M H₂SO₄ (for stripping).

Phase 1: Preparation
  • Organic Phase: Prepare a 0.1 M solution of the chosen phosphinic acid isomer in n-dodecane. Note: Branched isomers exhibit higher solubility in aliphatic diluents compared to straight-chain DnOPA, which may require a phase modifier (like 5% isodecanol) to prevent third-phase formation.

  • Aqueous Phase: Adjust the initial pH of the Co/Ni sulfate feed solution to 3.0 using dilute H₂SO₄.

Phase 2: Equilibration (Extraction)
  • Combine the organic and aqueous phases in a separatory funnel at an Organic:Aqueous (O:A) ratio of 1:1.

  • Agitate the mixture mechanically at 25°C for 10 minutes to ensure complete mass transfer.

  • During agitation, continuously monitor and adjust the equilibrium pH to the target range (pH 4.5 - 5.5) by adding micro-aliquots of 1.0 M NaOH. Causality: Phosphinic acids extract metals via a cation exchange mechanism ( M2++2(HA)2​⇌MA2​(HA)2​+2H+ ). As metal is extracted, protons are released, dropping the pH. Continuous neutralization is required to drive the reaction forward.

Phase 3: Phase Separation & Stripping
  • Allow the mixture to settle for 15 minutes. Centrifuge at 3000 rpm for 5 minutes if micro-emulsions persist.

  • Separate the loaded organic phase (top) from the aqueous raffinate (bottom).

  • Analysis: Analyze the aqueous raffinate using ICP-OES to determine the remaining Co²⁺ and Ni²⁺ concentrations. Calculate the extraction efficiency ( E% ) and distribution ratio ( D ).

  • Stripping: Contact the loaded organic phase with 0.1 M H₂SO₄ at an O:A ratio of 1:1 for 10 minutes to recover the extracted metal and regenerate the phosphinic acid.

Workflow A 1. Aqueous Feed (Co2+, Ni2+, pH 3.0) C 3. Equilibration & Agitation (Maintain pH 4.5-5.5) A->C B 2. Organic Phase (Isomer in n-dodecane) B->C D 4. Phase Separation (Gravity / Centrifuge) C->D E 5. Loaded Organic Phase (Contains Extracted Metal) D->E F 6. Aqueous Raffinate (Contains Rejected Metal) D->F G 7. Acid Stripping (0.1 M H2SO4) E->G

Standardized solvent extraction workflow for evaluating isomer selectivity.

Summary of Alternative Applications

While highly branched isomers dominate Co/Ni separation, the straight-chain di-n-octylphosphinic acid (DnOPA) has unique utility in the synthesis of colloidal nanocrystals (e.g., CdSe quantum dots and rods). In these non-aqueous environments, the linear octyl chains of DnOPA allow for dense ligand packing on the nanocrystal surface, promoting anisotropic growth (quantum rods/wires) that bulky branched isomers would disrupt [5].

When selecting an isomer, drug development professionals and materials scientists must weigh the need for steric selectivity (favoring branched isomers) against the need for dense surface passivation (favoring straight-chain isomers).

References

  • PubChem . "Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "Di-n-octylphosphinic acid - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • RSC Advances . "Effects of structural changes of new organophosphorus cationic exchangers on solvent extraction of cobalt, nickel and manganese." Royal Society of Chemistry. Available at:[Link]

  • Cheng, C. Y., et al. "Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments." Solvent Extraction and Ion Exchange. Available at:[Link]

  • Wang, F., et al. "Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth." Journal of the American Chemical Society. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dioctylphosphinic Acid

Executive Summary: Beyond the Label Dioctylphosphinic acid (CAS No. 683-19-2) is an organophosphorus compound utilized in various research and development applications.[1][2] While its utility is significant, its hazardo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Beyond the Label

Dioctylphosphinic acid (CAS No. 683-19-2) is an organophosphorus compound utilized in various research and development applications.[1][2] While its utility is significant, its hazardous properties demand a disposal protocol that is both rigorous and rooted in a deep understanding of its chemical nature. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a procedural and logical framework for its safe handling and disposal. Our core objective is to ensure the safety of laboratory personnel and maintain environmental integrity by transforming procedural steps into a self-validating system of safety.

The primary hazards associated with dioctylphosphinic acid and its close structural analogs include serious eye irritation and, for some, severe skin corrosion.[2][3][4] Critically, it is classified as toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[2][5] This guide provides the necessary operational steps to mitigate these risks from the point of use to the final disposal pathway.

The Foundational Principle: Hazard-Specific Containment

The disposal of any chemical begins with a thorough understanding of its risks. The procedures outlined below are designed specifically to address the corrosive and ecotoxic properties of dioctylphosphinic acid.

Mandatory Personal Protective Equipment (PPE)

Direct contact with dioctylphosphinic acid can cause significant harm. Therefore, a stringent PPE protocol is the first line of defense. The causality is simple: creating an impermeable barrier prevents the chemical from reaching sensitive tissues.

  • Hand Protection: Wear chemically impermeable gloves, such as nitrile or neoprene rubber.[5][6] Always double-check the manufacturer's glove compatibility chart for organophosphorus compounds.

  • Eye and Face Protection: Use tightly fitting safety goggles.[7] For procedures with a higher risk of splashing, a full-face shield is required over the goggles.[5][8]

  • Body Protection: A standard laboratory coat is mandatory.[9] For handling larger quantities or in the event of a spill, a chemically resistant apron should be worn.

  • Respiratory Protection: Dioctylphosphinic acid is often a solid.[4] Any procedure that could generate dust, such as weighing or transfer, must be conducted within a certified chemical fume hood to prevent inhalation.[6][10] If a fume hood is not available for a specific task, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5]

Engineering Controls: The Fume Hood

All handling and preparation of dioctylphosphinic acid waste must be performed inside a functioning chemical fume hood.[8] This is not merely a suggestion but a critical safety requirement to contain potentially harmful dusts and vapors, protecting both the user and the laboratory environment.

Step-by-Step Waste Collection and Segregation Protocol

Follow this protocol to ensure waste is collected, labeled, and stored safely, preventing accidental exposures and chemical incompatibilities.

Step 1: Designate a Waste Container

  • Select a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Ensure the container has a secure, tightly-fitting screw cap to prevent leaks and vapor release.[6]

  • The container must be clean and dry before the first addition of waste.

Step 2: Label the Container Before Use

  • Proper labeling is a cornerstone of a safe lab. Before adding any waste, affix a hazardous waste label to the container.

  • The label must include:

    • The full chemical name: "Dioctylphosphinic Acid"

    • The primary hazard classifications: "Eye Irritant," "Aquatic Toxicity," and "Corrosive" (based on data for related phosphonic acids).[2][3]

    • The signal word: "Warning" or "Danger".[2][5]

    • The date of first accumulation.

Step 3: Collect the Waste

  • Solid Waste: Collect any contaminated solid materials (e.g., weigh boats, contaminated paper towels, gloves) in the designated container. Avoid generating dust during transfer.[10]

  • Liquid Waste: If dioctylphosphinic acid is dissolved in a solvent, collect it as liquid hazardous waste. Do not mix it with other waste streams unless you have verified their compatibility.

  • Empty Containers: Handle the original, uncleaned containers as you would the product itself.[3] Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol, if compatible with your process). The rinsate must be collected and disposed of as hazardous chemical waste.[11]

Step 4: Secure and Store the Waste Container

  • After each addition, securely cap the waste container.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment (such as a chemical-resistant tray), and be away from drains and sources of ignition.[6]

Step 5: Adherence to Chemical Incompatibility

  • The most critical aspect of waste storage is segregation. Dioctylphosphinic acid and related organophosphorus acids are incompatible with:

    • Strong Bases: Can cause a vigorous, exothermic neutralization reaction.[8]

    • Oxidizing Agents (e.g., nitrates, perchlorates, bleach): Contact can lead to ignition or explosion.[10]

  • Failure to segregate these chemicals can result in a dangerous reaction within the waste container. The following diagram illustrates the decision process for proper waste segregation.

G start Generated Dioctylphosphinic Acid Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed check_compat Identify all components. Consult SDS for incompatibilities. is_mixed->check_compat Yes collect_dopa Collect in dedicated 'Dioctylphosphinic Acid' container. is_mixed->collect_dopa No is_compat Are all components compatible? check_compat->is_compat collect_mixed Collect in compatible mixed waste container. Label all constituents. is_compat->collect_mixed Yes new_container Start a new, dedicated waste container for the mixture. is_compat->new_container No

Caption: Waste Segregation Decision Workflow.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent harm.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.[10]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in section 2.1.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains.[3] Cover the spill with an inert absorbent material like sand, diatomite, or universal binders.[12][13] Do not use combustible materials like sawdust.

  • Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[13]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal: The Institutional Pathway

Laboratory-generated waste must be disposed of through approved channels.

  • Once the waste container is full, or if it has been accumulating for a period defined by your institution (typically 90-180 days), arrange for a pickup.

  • Contact your institution's EHS or a licensed hazardous waste disposal contractor.[3][8]

  • Ensure all paperwork is completed accurately. You are responsible for correctly identifying the waste you generate.

This final step is non-negotiable. Improper disposal, such as pouring the chemical down the drain, is not only a violation of regulations but also poses a significant threat to aquatic ecosystems.[5][6]

Quantitative Data Summary

The following table summarizes key information for the safe handling and disposal of dioctylphosphinic acid.

ParameterSpecificationRationale & Reference
CAS Number 683-19-2Unique identifier for dioctylphosphinic acid.[1]
Primary Hazards Serious Eye Irritation (H319), Toxic to aquatic life with long-lasting effects (H411).Dictates the required PPE and environmental precautions.[2]
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.Prevents skin and eye contact.[5][6][8]
Engineering Control Mandatory use of a chemical fume hood for all handling.Prevents inhalation of dusts or vapors.[8]
Waste Container Labeled, sealed HDPE or Glass container.Ensures chemical compatibility and prevents leaks.
Chemical Incompat. Strong Bases, Oxidizing Agents.Prevents dangerous chemical reactions in the waste container.[8][10]
Spill Absorbent Inert material (sand, earth, commercial sorbent).Safely absorbs the chemical without reacting.[13]
Final Disposal Via licensed hazardous waste contractor or institutional EHS.Ensures compliance with local, state, and federal regulations.[3][5]

References

  • Dioctylphosphinic acid — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/en/search/details/683-19-2]
  • Di-n-octylphosphinic acid | C16H35O2P | CID 99411. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Di-n-octylphosphinic-acid]
  • Phosphinic acid SDS, 6303-21-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/phosphinic-acid-cas6303-21-5.html]
  • Laboratory Safety Guidelines. ETH Zurich. [URL: https://bi.id.ethz.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/735914]
  • 1 - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC434190050]
  • n-Octadecylphosphonic acid Safety Data Sheet. Chemwatch.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=1-Octylphosphonic%20acid&search-type=keyword]
  • Dioctylphosphine oxide SDS, 3011-82-3 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/dioctylphosphine-oxide-cas3011-82-3.html]
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dioctylphosphinic acid
Reactant of Route 2
Reactant of Route 2
Dioctylphosphinic acid
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